Mometasone Furoate-13C,d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30Cl2O6 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i1+1D3,4D,5D,10D |
InChI Key |
WOFMFGQZHJDGCX-MLFUCUMZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mometasone Furoate-13C,d6: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Mometasone (B142194) Furoate-13C,d6, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. This document will detail the typical quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, offering valuable insights for researchers and drug development professionals.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications.[1][2][3][4] For a high-purity, isotopically labeled compound like Mometasone Furoate-13C,d6, the CoA is a critical document that assures its identity, purity, and isotopic enrichment, ensuring the accuracy and reliability of experimental results.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data typically presented in a Certificate of Analysis for this compound. These specifications are essential for ensuring the quality and suitability of the standard for its intended analytical applications.
| Test Parameter | Typical Specification | Methodology | Purpose |
| Appearance | White to Off-White Solid | Visual Inspection | Confirms the physical state of the material. |
| Chemical Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) | Determines the percentage of the desired compound, identifying any impurities.[7] |
| Chemical Identity | Conforms to Structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the molecular structure of the compound. |
| Isotopic Purity | Report Value | Mass Spectrometry (MS) | Quantifies the percentage of the isotopically labeled compound versus the unlabeled species. |
| Isotopic Enrichment | ≥99 atom % 13C; ≥98 atom % D | Mass Spectrometry (MS) / NMR | Determines the percentage of heavy isotopes at the labeled positions. |
| Mass Spectrum | Consistent with Structure | Mass Spectrometry (MS) | Provides the mass-to-charge ratio, confirming the molecular weight and isotopic labeling. |
| ¹H NMR Spectrum | Consistent with Structure | Proton Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure and the positions of deuteration. |
| ¹³C NMR Spectrum | Consistent with Structure | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Confirms the positions of carbon-13 labeling. |
| Residual Solvents | ≤0.5% | Gas Chromatography (GC) or ¹H NMR | Quantifies any remaining solvents from the synthesis process. |
| Water Content | ≤1.0% | Karl Fischer Titration | Determines the amount of water present in the material. |
| Storage Conditions | 2-8°C, protect from light | N/A | Provides recommended storage conditions to ensure long-term stability. |
| Retest Date | Report Date | N/A | Indicates the date after which the material should be re-analyzed to ensure it still meets specifications. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following are typical protocols for the key analytical techniques cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to separate and quantify Mometasone Furoate from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.[1][9][10] For example, an isocratic mobile phase of 55:45 (v/v) acetonitrile:water.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A stock solution of the material is prepared in a suitable solvent like methanol (B129727) or acetonitrile and then diluted with the mobile phase to an appropriate concentration.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique to confirm the molecular weight and isotopic enrichment of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC or direct infusion source.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Analyzer: Set to scan a mass range that includes the expected molecular ions of both the labeled and unlabeled Mometasone Furoate.
-
Data Analysis: The mass spectrum will show a peak corresponding to the [M+H]⁺ or other adducts of this compound. The mass difference compared to the unlabeled standard confirms the presence of the isotopes. Isotopic purity is determined by comparing the peak intensities of the labeled and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure and confirms the location of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
¹H NMR: The proton NMR spectrum is acquired to confirm the overall structure. The absence or significant reduction of signals at the deuterated positions confirms the location of the deuterium (B1214612) labels.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired to confirm the positions of the carbon-13 labels, which will show enhanced signals.
-
Data Analysis: The chemical shifts, splitting patterns, and integrations of the signals are compared to the known spectrum of Mometasone Furoate to verify the structure.
Mandatory Visualizations
The following diagrams illustrate key processes and pathways related to this compound.
Mometasone Furoate is a synthetic corticosteroid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor.[9][11][12] The use of this compound as an internal standard allows for the precise quantification of the unlabeled drug in biological matrices, which is essential for understanding its pharmacokinetic and pharmacodynamic properties.
References
- 1. tsijournals.com [tsijournals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. akjournals.com [akjournals.com]
- 4. How to Create a Certificate of Analysis - Quality Essentials Suite [qualityessentialssuite.com]
- 5. waters.com [waters.com]
- 6. alisqi.com [alisqi.com]
- 7. lcms.cz [lcms.cz]
- 8. Meegle | Free Download Material Certificate of Analysis Template [meegle.com]
- 9. Determination of mometasone furoate by HPLC in topical preparations: Validation | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. sciex.com [sciex.com]
- 12. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mometasone Furoate-13C,d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and mechanism of action of Mometasone Furoate-13C,d6. This isotopically labeled compound is a crucial tool in pharmacokinetic and bioequivalence studies, serving as an internal standard for the accurate quantification of Mometasone Furoate in biological matrices.
Core Chemical Properties
This compound is a stable isotope-labeled version of Mometasone Furoate, a potent synthetic corticosteroid. The labeling with Carbon-13 and Deuterium allows for its differentiation from the unlabeled drug in mass spectrometry-based analyses, without altering its chemical behavior.[1][2][3]
| Property | Value | Reference |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-16-(methyl-13C-d3)-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate-d3 | [4][5] |
| Molecular Formula | C₂₆¹³CH₂₄D₆Cl₂O₆ | [3][4][5][6] |
| Molecular Weight | 528.46 g/mol | [3][4][5][6] |
| CAS Number | Not available (Unlabeled: 83919-23-7) | [6][7] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (typically ≥99% by HPLC) | [7][8] |
| Storage Conditions | Refrigerate for long-term storage (2-8°C). Can be handled and shipped at ambient temperature. | [7][9] |
Solubility of Unlabeled Mometasone Furoate (as a reference)
| Solvent | Solubility |
| Water | Practically insoluble |
| Ethanol | Slightly soluble |
| Ethyl Alcohol | Moderately soluble |
| DMSO | ≥20 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/ml |
Data for unlabeled Mometasone Furoate from various sources.[1][10]
Mechanism of Action: Glucocorticoid Receptor Signaling
Mometasone Furoate, and by extension its isotopologue, exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. As the isotopic labeling does not impact its biological activity, the established mechanism for Mometasone Furoate is directly applicable.
Mometasone Furoate diffuses across the cell membrane and binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs).[11] This binding event triggers a conformational change, leading to the dissociation of the HSPs. The activated GR-Mometasone Furoate complex then translocates to the nucleus.
In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[11]
A key action is the inhibition of transcription factors like NF-κB and AP-1, which are pivotal in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11] Furthermore, Mometasone Furoate induces the synthesis of lipocortin-1, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Caption: this compound Signaling Pathway.
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Mometasone Furoate in biological samples, most commonly human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting Mometasone Furoate from plasma involves solid-phase extraction.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Ultrapure water
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
Protocol:
-
Protein Precipitation: Plasma samples are often pre-treated with methanol (e.g., 30% methanol) to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: The SPE cartridge is conditioned with methanol followed by equilibration with ultrapure water.
-
Sample Loading: The supernatant from the centrifuged plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with an appropriate wash solution to remove interferences.
-
Elution: Mometasone Furoate and the internal standard are eluted from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: The eluate is often evaporated to dryness and then reconstituted in the mobile phase for LC-MS/MS analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. qcsrm.com [qcsrm.com]
- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. scribd.com [scribd.com]
- 8. akjournals.com [akjournals.com]
- 9. theclinivex.com [theclinivex.com]
- 10. DailyMed - MOMETASONE FUROATE cream [dailymed.nlm.nih.gov]
- 11. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mometasone Furoate-13C,d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Mometasone Furoate-13C,d6 in modern analytical research, particularly in the precise quantification of Mometasone Furoate in biological matrices. This stable isotope-labeled internal standard is indispensable for pharmacokinetic studies, bioequivalence assessments, and other quantitative analyses where accuracy and reproducibility are paramount.
Core Application: An Internal Standard in Mass Spectrometry
This compound is a specially synthesized version of Mometasone Furoate, a potent synthetic corticosteroid used in the treatment of inflammatory conditions such as asthma and allergic rhinitis.[1][2][3] In this compound, specific carbon and hydrogen atoms have been replaced with their heavier, stable isotopes (Carbon-13 and Deuterium). This labeling results in a molecule with a higher mass than the parent compound but with nearly identical chemical and physical properties.[4][5]
The primary application of this compound in research is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] When added to a biological sample (e.g., human plasma) at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled Mometasone Furoate. By comparing the mass spectrometer's response of the analyte to that of the internal standard, researchers can correct for variations in sample extraction, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the measurement.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Mometasone Furoate and its stable isotope-labeled internal standard, this compound, as well as typical parameters for their analysis in human plasma.
Table 1: Physicochemical Properties
| Property | Mometasone Furoate | This compound |
| CAS Number | 83919-23-7[7][8] | Not available (labeled) |
| Molecular Formula | C₂₇H₃₀Cl₂O₆[8] | ¹³CC₂₆H₂₄D₆Cl₂O₆ |
| Molecular Weight | 521.43 g/mol [8] | Approx. 528.19 g/mol [7] |
| Purity | ≥99.9% (Reference Standard)[6] | ≥99.7%[6] |
Table 2: Mass Spectrometry Parameters for Quantification in Human Plasma
| Parameter | Mometasone Furoate | This compound (IS) |
| Ionization Mode | Positive Ionization[6] | Positive Ionization[6] |
| Precursor Ion (m/z) | 521.1 | 528.2 |
| Product Ion (m/z) | 321.1 | 321.1 |
| MRM Transition | 521.1 → 321.1 | 528.2 → 321.1 |
| Dwell Time | 0.2 s[6] | 0.2 s[6] |
Table 3: Performance of a 2D-LC-MS/MS Method Using this compound as IS
| Parameter | Value |
| Matrix | Human Plasma[6] |
| Linearity Range | 0.25 to 30 pg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.25 pg/mL[2] |
| Extraction Recovery | > 80%[6] |
Experimental Protocols
A detailed methodology for the quantification of Mometasone Furoate in human plasma using this compound as an internal standard is outlined below. This protocol is based on a heart-cutting two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) method.[6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: An aliquot of human plasma is spiked with a known amount of this compound solution.
-
Conditioning: A solid-phase extraction cartridge (e.g., Cleanert PEP-SPE, 30 mg) is conditioned with methanol (B129727) followed by water.[6]
-
Loading: The plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with water, followed by two washes with 50% methanol to remove interfering substances.[6]
-
Elution: The analyte and internal standard are eluted from the cartridge with acetonitrile.[6]
-
Drying and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen at 40°C.[6] The dried residue is then reconstituted in a solution of 30% methanol for injection into the LC-MS/MS system.[6]
2D-LC-MS/MS Analysis
-
First Dimension (1D) Chromatography: The reconstituted sample is injected onto the first dimension analytical column. The purpose of this step is to trap the analytes.
-
Heart-Cutting: A specific portion of the effluent from the 1D column, containing the Mometasone Furoate and this compound, is selectively transferred ("heart-cut") to the second dimension column.[6]
-
Second Dimension (2D) Chromatography: The transferred fraction undergoes further separation on the second dimension column, providing enhanced resolution and reducing matrix interference.[6]
-
Mass Spectrometry Detection: The eluent from the 2D column is introduced into the mass spectrometer. Quantification is performed in positive ionization mode using Multiple Reaction Monitoring (MRM).[6] The specific precursor-to-product ion transitions for both Mometasone Furoate and this compound are monitored.
Visualizations
Experimental Workflow for Mometasone Furoate Quantification
Caption: Workflow for the quantification of Mometasone Furoate in human plasma.
Signaling Pathway of Glucocorticoids (General)
Mometasone Furoate, as a glucocorticoid, exerts its anti-inflammatory effects through interaction with the glucocorticoid receptor (GR).
Caption: Generalized signaling pathway of Mometasone Furoate.
References
- 1. fda.gov [fda.gov]
- 2. sciex.com [sciex.com]
- 3. Efficacy and Safety of Mometasone Furoate Nasal Spray in Treating Nasal Polyposis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. akjournals.com [akjournals.com]
- 7. scribd.com [scribd.com]
- 8. thomassci.com [thomassci.com]
Mometasone Furoate-13C,d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Mometasone (B142194) Furoate-13C,d6, including its suppliers, pricing, and detailed experimental protocols for its use as an internal standard in quantitative analysis.
Mometasone Furoate-13C,d6 is a stable isotope-labeled version of Mometasone Furoate, a potent synthetic corticosteroid. The isotopic labeling, with one carbon-13 atom and six deuterium (B1214612) atoms, makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Mometasone Furoate in complex biological matrices.[1][2] Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.[3]
Suppliers and Pricing
Several chemical suppliers specialize in providing stable isotope-labeled compounds for research and development purposes. While specific pricing is typically available upon request, the following table summarizes key suppliers of this compound and their contact information for obtaining a quote.
| Supplier | Website | Contact Information | Notes |
| Clinivex | --INVALID-LINK-- | Available on website | Offers the product for research and development purposes.[4] |
| Simson Pharma | --INVALID-LINK-- | --INVALID-LINK--, --INVALID-LINK-- | Provides a Certificate of Analysis with their products.[5][6] |
| MedChemExpress | --INVALID-LINK-- | --INVALID-LINK-- | Offers the product under the catalog number HY-13693S2.[3] |
| BDG Synthesis | --INVALID-LINK-- | --INVALID-LINK-- | Mentioned as a supplier in a research article.[2] |
Note: Pricing for this compound is subject to change and may vary based on quantity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆¹³CH₂₄D₆Cl₂O₆ |
| Molecular Weight | 528.46 g/mol |
| Appearance | White to off-white solid |
| Storage | Recommended to be stored at -20°C for long-term stability.[3] |
Experimental Protocol: Quantitative Analysis of Mometasone Furoate in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Mometasone Furoate in human plasma using this compound as an internal standard. This method is based on principles described in various validated bioanalytical studies.[1][7][8]
Materials and Reagents
-
Mometasone Furoate reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Mometasone Furoate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Mometasone Furoate stock solution with methanol to create working solutions for calibration curve standards and QC samples. Prepare a working solution of this compound in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions of Mometasone Furoate to prepare calibration standards at concentrations ranging from 0.25 to 100 pg/mL.[7][9] Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 500 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mometasone Furoate: m/z 521.1 → 355.1 (quantifier), m/z 521.1 → 279.1 (qualifier).
-
This compound: m/z 528.2 → 355.1.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Data Analysis
-
Integrate the peak areas for both Mometasone Furoate and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Mometasone Furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. theclinivex.com [theclinivex.com]
- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 9. sciex.com [sciex.com]
In-Depth Technical Guide: Mometasone Furoate and Mometasone Furoate-13C,d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mometasone Furoate and its isotopically labeled internal standard, Mometasone Furoate-13C,d6, focusing on their core molecular properties, mechanism of action, and analytical quantification.
Core Molecular Data
A summary of the key molecular information for both Mometasone Furoate and its stable isotope-labeled counterpart is presented below. The use of this compound as an internal standard in mass spectrometry-based quantification is crucial for achieving high accuracy and precision by correcting for matrix effects and variability in sample processing.[1]
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Mometasone Furoate | C₂₇H₃₀Cl₂O₆ | 521.43[2][3][4] |
| This compound | C₂₆¹³CH₂₄D₆Cl₂O₆ | 528.46[1][5][6] |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Mometasone furoate, a potent synthetic corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as a glucocorticoid receptor (GR) agonist.[2][5] Its high affinity for the GR, reportedly 22 times that of dexamethasone, underlies its clinical efficacy.[5] The mechanism involves the regulation of gene expression.[2][3]
Upon diffusing across the cell membrane, Mometasone Furoate binds to the cytosolic GR, which is part of a larger complex with chaperone proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated Mometasone Furoate-GR complex into the nucleus.[2][5]
Within the nucleus, the activated complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3][5] This interaction can lead to:
-
Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Transrepression: Downregulation of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[2][5] This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][7]
The net effect is a potent suppression of the inflammatory response.
Experimental Protocols: Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS
The quantification of Mometasone Furoate in biological matrices like human plasma is challenging due to its low systemic bioavailability and resulting low circulating concentrations.[8][9] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification, utilizing this compound as an internal standard.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Mometasone Furoate from the plasma matrix and remove interfering substances.
-
Procedure:
-
Spike plasma samples (e.g., 500 µL) with a known concentration of this compound internal standard solution.
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute Mometasone Furoate and the internal standard with a stronger solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[9]
-
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UPLC)
-
Objective: To separate Mometasone Furoate and its internal standard from other endogenous components before detection by mass spectrometry.
-
Typical UPLC Conditions:
-
Column: A reversed-phase column, such as an ACQUITY UPLC BEH Phenyl 1.7 µm.[9]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol.[9]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to ensure good peak shape and resolution.
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 50°C.[8]
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To provide selective and sensitive detection of Mometasone Furoate and its internal standard.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[1][9]
-
Mometasone Furoate Transition: Specific m/z transitions are selected for quantification.
-
This compound Transition: A corresponding m/z transition is monitored for the internal standard.[1]
-
Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of Mometasone Furoate to the peak area of the internal standard against the concentration of the calibration standards.
-
The concentration of Mometasone Furoate in the unknown samples is then determined from this calibration curve. The lower limit of quantification (LLOQ) can reach sub-pg/mL levels with modern instrumentation.[8][9]
References
- 1. akjournals.com [akjournals.com]
- 2. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mometasone - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. sciex.com [sciex.com]
- 9. waters.com [waters.com]
Storage and Stability of Mometasone Furoate-13C,d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the storage, stability, and handling of Mometasone (B142194) Furoate-13C,d6, an isotopically labeled synthetic glucocorticoid. Given the limited availability of stability data specific to the labeled compound, this guide leverages information from studies on the parent compound, Mometasone Furoate, to provide a comprehensive understanding of its stability profile. The isotopic labeling is not expected to significantly alter the chemical stability of the molecule.
Storage Recommendations
Proper storage is critical to maintain the integrity and purity of Mometasone Furoate-13C,d6. The following storage conditions are recommended based on the product data sheet.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from a product data sheet for this compound[1]. |
For prolonged storage, it is advisable to keep the compound at -20°C in a tightly sealed container, protected from light and moisture[2].
Stability Profile of Mometasone Furoate
The chemical stability of Mometasone Furoate is significantly influenced by pH. It is relatively stable at a pH below 4 but is susceptible to degradation at higher pH levels[3]. The degradation process in aqueous solutions typically follows pseudo-first-order kinetics and can involve a series of parallel and consecutive reactions[3]. An increase in ionic strength and buffer concentration has been observed to have a stabilizing effect on this glucocorticoid[3].
Degradation Pathways
Forced degradation studies on Mometasone Furoate have identified several degradation products under various stress conditions. In simulated lung fluid, Mometasone Furoate degrades into two primary products, designated D1 and D2[4][5]. LC-MS and NMR analysis have identified D1 as 9,11-epoxide mometasone furoate[4].
Under acidic conditions (0.1N HCl at 50°C), degradation products include unknown degradants, 21-chloro-9,11-epoxide, C-transposition products, and 21-chloro-17-fluoro-9,11-epoxide[6]. Basic conditions (0.1N NaOH at 25°C) lead to the formation of 9,11-epoxide, 21-chloro-17-9,11-epoxide, C-transposition products, 21-chloro-17-fluoro-9,11-epoxide, and a hydroxy derivative[6].
The following diagram illustrates a logical workflow for assessing the stability of Mometasone Furoate.
Caption: Workflow for stability testing of Mometasone Furoate.
Experimental Protocols
The following are generalized experimental protocols for conducting stability studies on Mometasone Furoate, which can be adapted for this compound.
Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule.
-
Acid Hydrolysis: Reflux the sample in 0.1N HCl at 50°C for 3 hours[6].
-
Base Hydrolysis: Reflux the sample in 0.1N NaOH at 25°C for 30 minutes[6].
-
Oxidative Degradation: Treat the sample with a suitable oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.
-
Thermal Degradation: Expose the solid sample to dry heat and analyze for degradation products.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analytical Method for Stability Indicating Assay
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Mometasone Furoate from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: Beckman C8[7].
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0), acetonitrile, and methanol (B129727) in a ratio of 30:50:20 (v/v/v)[8].
-
Flow Rate: 1.2 mL/min[8].
-
Column Temperature: 45°C[8].
-
-
Sample Preparation:
-
For cream formulations, dissolve a known quantity in a suitable diluent, sonicate for approximately 30 minutes, and filter through a 0.45 µm filter before injection[6].
-
For plasma samples, extract with dichloromethane (B109758) after adding an internal standard like dexamethasone (B1670325) 21-acetate[7].
-
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Mometasone Furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical GR signaling pathway.
Caption: Mometasone Furoate's mechanism of action via the GR pathway.
In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs)[9][10]. Upon binding with Mometasone Furoate, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus[9]. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes to produce anti-inflammatory effects[10][11].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of degradation products of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Hand: A Technical Guide to Labeled Internal Standards in Corticosteroid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of corticosteroid analysis, achieving accurate and reliable quantification is paramount. Endogenous and synthetic corticosteroids play crucial roles in a vast array of physiological processes and are widely used as therapeutic agents. Their measurement in complex biological matrices, however, is fraught with challenges such as sample loss during preparation and matrix-induced signal suppression or enhancement in mass spectrometry. This technical guide delves into the core of robust analytical methodology: the use of stable isotope-labeled internal standards (SIL-IS). Here, we provide an in-depth exploration of their application, a comparative look at different labeling strategies, and detailed experimental workflows to empower researchers in their quest for analytical excellence.
The Imperative of Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for corticosteroid analysis due to its high sensitivity and selectivity.[1][2] However, the journey of an analyte from a biological sample to the detector is susceptible to variability at multiple stages. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added to the sample at a known concentration before any sample processing. Its purpose is to mimic the behavior of the analyte throughout the entire analytical procedure, thereby compensating for variations in sample extraction, cleanup, and instrument response.
Stable isotope-labeled internal standards are considered the most effective type of IS because their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[3] This co-elution is critical for accurately correcting matrix effects, which are a major source of imprecision in LC-MS/MS analysis.[4][5]
Deuterated vs. ¹³C-Labeled Standards: A Comparative Analysis
The two most common types of stable isotope labeling for internal standards are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
Deuterated (²H) Internal Standards: These are synthesized by replacing one or more hydrogen atoms in the corticosteroid molecule with deuterium. They are generally more readily available and less expensive than their ¹³C-labeled counterparts. However, a potential drawback is the "isotope effect," where the mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic shift.[4][6] This can result in the internal standard not perfectly co-eluting with the analyte, potentially leading to incomplete compensation for matrix effects.[4][6] In rare cases, the deuterium atoms may be susceptible to exchange with hydrogen atoms from the surrounding environment, compromising the integrity of the standard.[7]
¹³C-Labeled Internal Standards: In these standards, one or more ¹²C atoms are replaced with the heavier ¹³C isotope. Because the physicochemical properties of ¹³C-labeled standards are virtually identical to their native analogs, they exhibit near-perfect co-elution with the analyte of interest.[3] This ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more accurate and precise quantification.[3] While typically more expensive to synthesize, ¹³C-labeled standards are often considered the superior choice for high-stakes analyses where the utmost accuracy is required.[8]
Quantitative Performance of Labeled Internal Standards
The effectiveness of a labeled internal standard is assessed by its ability to compensate for variability in recovery and matrix effects. The following tables summarize typical performance data for corticosteroid analysis using SIL-IS.
| Corticosteroid | Labeled Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Cortisol | Cortisol-d4 | Human Urine | >89 | <15 | [9] |
| Cortisone | Cortisone-d7 | Human Urine | >89 | <15 | [9] |
| Prednisolone | Prednisolone-d6 | Calf Milk Replacer | 99.6 - 105.4 | Not Reported | [10] |
| Dexamethasone | Dexamethasone-d4 | Human Serum/Plasma | 97.8 | 87.3 - 106.6 | [11] |
| Testosterone | Testosterone-¹³C₃ | Not Specified | Not Reported | Not Reported | [7] |
| Progesterone | Progesterone-d9 | Human Plasma | >90 | Not Reported | [12] |
| Aldosterone | Aldosterone-d7 | Human Plasma | >90 | Not Reported | [12] |
| Androstenedione | Androstenedione-¹³C₃ | Not Specified | Not Reported | Not Reported | Not Specified |
| 11-Deoxycortisol | 11-Deoxycortisol-d5 | Human Plasma | >90 | Not Reported | [12] |
| Corticosterone | Corticosterone-d8 | Human Plasma | >90 | Not Reported | [12] |
Table 1: Recovery and Matrix Effect Data for Various Corticosteroids and their Labeled Internal Standards.
| Corticosteroid | Labeled Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cortisol | Cortisol-d4 | 363.2 | 121.1 | [9] |
| 367.2 | 121.1 | [9] | ||
| Cortisone | Cortisone-d7 | 361.2 | 163.1 | [9] |
| 368.2 | 163.1 | [13] | ||
| Prednisolone | Prednisolone-d6 | 361.2 | 343.2 | [10] |
| 367.2 | 349.2 | [10] | ||
| Dexamethasone | Dexamethasone-d4 | 393.2 | 373.2 | [11] |
| 397.2 | 377.2 | [11] | ||
| Testosterone | Testosterone-¹³C₃ | 289.2 | 97.1 | [13] |
| 292.2 | 100.1 | [13] | ||
| Progesterone | Progesterone-d9 | 315.2 | 97.1 | [13] |
| 324.3 | 100.1 | [13] | ||
| Aldosterone | Aldosterone-d7 | 361.2 | 331.2 | [13] |
| 368.2 | 331.2 | [13] | ||
| Androstenedione | Androstenedione-¹³C₃ | 287.2 | 97.1 | [13] |
| 290.2 | 100.1 | [13] | ||
| 11-Deoxycortisol | 11-Deoxycortisol-d5 | 347.2 | 109.1 | [13] |
| 352.2 | 109.1 | [13] | ||
| Corticosterone | Corticosterone-d8 | 347.2 | 121.1 | [13] |
| 355.3 | 121.1 | [13] |
Table 2: Typical MRM Transitions for Corticosteroids and their Labeled Internal Standards.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) from Plasma
This protocol describes a general procedure for the extraction of corticosteroids from plasma using a mixed-mode solid-phase extraction cartridge.
Materials:
-
Plasma samples
-
Labeled internal standard mix
-
Zinc Sulfate (B86663)/Methanol (B129727) solution (2% w/v)
-
Mixed-mode SPE cartridges (e.g., Oasis Prime HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Elution solvent (e.g., 80:20 Acetonitrile:Methanol)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Thaw plasma samples and internal standard mix at room temperature.
-
To 500 µL of plasma, add a known amount of the labeled internal standard mix.
-
Add 500 µL of 2% zinc sulfate in methanol to precipitate proteins.[14]
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.[15]
-
Elute the corticosteroids with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general LC-MS/MS method for the analysis of multiple corticosteroids.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium (B1175870) fluoride.[1][15]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.2 mM ammonium fluoride.[1][15]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the corticosteroids, followed by a wash and re-equilibration step. For example: 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9-9.1 min (95-30% B), 9.1-12 min (30% B).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[15]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for most corticosteroids.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for each corticosteroid and its labeled internal standard should be used (see Table 2 for examples). At least two transitions (a quantifier and a qualifier) are recommended for each analyte to ensure accurate identification.[1]
-
Source Parameters: Optimized to achieve maximum sensitivity for the target analytes (e.g., capillary voltage, source temperature, gas flows).
Visualizing Key Processes
To better understand the context and workflow of corticosteroid analysis, the following diagrams illustrate the steroid biosynthesis pathway and a typical experimental workflow.
Caption: Simplified corticosteroid biosynthesis pathway.
Caption: General experimental workflow for corticosteroid analysis.
Conclusion
The use of stable isotope-labeled internal standards is an indispensable tool for achieving high-quality quantitative data in corticosteroid analysis. By carefully selecting the appropriate labeled standard—considering factors such as co-elution, stability, and cost—and implementing robust and validated experimental protocols, researchers can overcome the inherent challenges of analyzing these important molecules in complex biological matrices. This guide provides a foundational understanding and practical methodologies to aid in the development and execution of reliable and accurate corticosteroid assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 4. itspsolutions.com [itspsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of Mometasone Furoate in Human Plasma using Mometasone Furoate-13C,d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mometasone (B142194) Furoate in human plasma. Due to the low systemic bioavailability and subsequent low circulating plasma concentrations of Mometasone Furoate following topical or inhaled administration, a highly sensitive analytical method is crucial for pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard, Mometasone Furoate-13C,d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[3][4][5][6] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.
Introduction
Mometasone Furoate is a potent synthetic corticosteroid with significant anti-inflammatory properties, widely used in the treatment of asthma, allergic rhinitis, and various skin conditions.[2][7] Pharmacokinetic assessments of Mometasone Furoate are challenging due to its minimal systemic absorption, resulting in plasma concentrations at the sub-picogram per milliliter level.[1][2][7]
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. In quantitative LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the most accurate and reproducible results.[3][4][5][6] A SIL internal standard, such as this compound, shares near-identical physicochemical properties with the analyte, causing it to co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[6] This allows for effective correction of matrix-induced signal suppression or enhancement and variability in sample preparation, leading to improved data quality.[3][5] This application note describes a validated LC-MS/MS method employing this compound for the bioanalysis of Mometasone Furoate in human plasma.
Experimental Protocols
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from established methods for the extraction of Mometasone Furoate from plasma.[1][2]
-
Materials:
-
Human plasma (K2EDTA)
-
This compound internal standard (IS) working solution (e.g., 5 ng/mL in methanol)
-
Ammonium (B1175870) Formate (B1220265) (5 mM in water with 0.1% Formic Acid)
-
Oasis HLB or MCX SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 300-600 µL of plasma into a clean polypropylene (B1209903) tube.[1][8]
-
Add 25 µL of the this compound internal standard working solution and vortex to mix.[9]
-
Add 200 µL of methanol to the plasma sample to precipitate proteins.[9] Vortex thoroughly.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 5 mM ammonium formate and 0.1% formic acid) for LC-MS/MS analysis.
-
Liquid Chromatography
The following chromatographic conditions are a composite from several validated methods.[1][8][10]
-
System: UPLC or HPLC system (e.g., Waters ACQUITY UPLC I-Class, ExionLC)[1][8]
-
Column: C18 or Phenyl column (e.g., ACQUITY UPLC BEH Phenyl 1.7 µm, Phenomenex Kinetex EVO-C18 2.6 µm)[1][8]
-
Column Temperature: 50°C[8]
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid[1]
-
Injection Volume: 10 µL
-
Gradient Elution: A linear gradient is typically employed, starting with a higher percentage of aqueous phase and ramping up to a high percentage of organic phase to elute the analyte. A representative gradient is shown below.
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 70 | 30 |
| 2.5 | 0.4 | 10 | 90 |
| 3.0 | 0.4 | 10 | 90 |
| 3.1 | 0.4 | 70 | 30 |
| 4.0 | 0.4 | 70 | 30 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS, SCIEX 7500)[1][8]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[10][11] Positive ESI is more commonly reported.[2][10]
-
Ionization Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mometasone Furoate | 520.9 | 355.0 / 355.15 |
| This compound | 526.9 (approx.) | 355.0 / 355.15 |
Note: The exact m/z for the internal standard may vary slightly based on the labeling pattern. One publication notes a transition of m/z 525.8 → 355.0 for their IS.[10][12]
Results and Discussion
The use of this compound as an internal standard provides a reliable method for the quantification of Mometasone Furoate in human plasma. The method is highly sensitive, with Lower Limits of Quantification (LLOQ) reaching the sub-picogram per milliliter level.
dot
References
- 1. waters.com [waters.com]
- 2. shimadzu.com [shimadzu.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. celerion.com [celerion.com]
- 8. sciex.com [sciex.com]
- 9. waters.com [waters.com]
- 10. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
Application Note: Ultrasensitive Quantification of Mometasone Furoate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mometasone (B142194) furoate is a potent synthetic corticosteroid used for its anti-inflammatory properties in the treatment of asthma and allergic rhinitis.[1][2] Due to its very low systemic bioavailability (<1%) following inhalation, circulating plasma concentrations are extremely low, often in the sub-50 pg/mL range.[1][3][4] This presents a significant bioanalytical challenge, necessitating a highly sensitive and robust analytical method for accurate pharmacokinetic (PK) and bioequivalence (BE) studies.[1][5]
This application note details a highly sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Mometasone Furoate in human plasma. The protocol employs Solid Phase Extraction (SPE) for sample clean-up and achieves a lower limit of quantitation (LLOQ) at the sub-picogram-per-milliliter level, making it suitable for demanding clinical research applications.
Experimental Protocols
Materials and Reagents
-
Analytes: Mometasone Furoate reference standard, Mometasone Furoate-d3 or Mometasone Furoate-¹³C,d₆ as internal standard (IS).[3][4][5]
-
Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (Ultrapure), Ammonium Formate or Ammonium Acetate (MS grade), Formic Acid (MS grade).[4]
-
Matrix: Blank human plasma from certified vendors.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of handling high pressures and delivering precise gradients (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC I-Class).[1][4]
-
MS/MS System: A sensitive triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060NX, Waters Xevo TQ-XS, SCIEX 7500 system).[1][2][3]
-
Analytical Column: A reversed-phase column providing high resolution, such as a Shim-pack Velox™ C18, Phenomenex Kinetex EVO-C18 (2.1 x 50 mm, 2.6 µm), or ACQUITY UPLC BEH Phenyl (1.7 µm).[1][2][4]
Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of Mometasone Furoate and the internal standard (IS) in methanol at a concentration of approximately 200 µg/mL.[5]
-
Working Solutions: Prepare serial dilutions of the Mometasone Furoate stock solution with a 50:50 methanol/water mixture to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.[5]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards and QC samples. A typical calibration range is 0.25 pg/mL to 100 pg/mL.[2][5][6]
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a robust method for extracting Mometasone Furoate from plasma, ensuring high recovery and minimal matrix effects.[1]
-
Aliquot Plasma: Transfer 500 µL of human plasma (blank, CC, QC, or unknown sample) into a clean polypropylene (B1209903) tube.[5]
-
Add Internal Standard: Spike each sample with 25-40 µL of the IS working solution (e.g., 5 ng/mL Mometasone Furoate-d3), except for blank samples.[3][4][5] Vortex briefly.
-
Pre-treatment: Add 200-400 µL of methanol to the plasma sample and vortex to mix.[3][4][5] This step helps to precipitate proteins.
-
Centrifuge: Centrifuge the samples to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB 1 cc or Strata-X 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[1][3][4]
-
Load Sample: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.[1][5]
-
Wash Cartridge: Wash the cartridge sequentially with 1 mL of water and 1 mL of 50% methanol to remove interfering endogenous components.[5]
-
Elute Analyte: Elute Mometasone Furoate and the IS from the cartridge using 0.5-1.0 mL of acetonitrile or another suitable organic solvent.[1][5]
-
Dry Down: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.[5]
-
Reconstitute: Reconstitute the dried residue in 150 µL of a suitable mobile phase-compatible solution (e.g., 30-50% methanol in water) and transfer to an HPLC vial for analysis.[4][5]
LC-MS/MS Method & Parameters
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC Column | Phenomenex Kinetex EVO-C18 (2.1 x 50 mm, 2.6 µm)[2] |
| Mobile Phase A | 1mM Sodium Acetate or 5mM Ammonium Formate in Water[2][4] |
| Mobile Phase B | Methanol[2][4] |
| Flow Rate | 0.4 - 0.8 mL/min[4][7] |
| Column Temperature | 50°C[2] |
| Injection Volume | 10 - 20 µL |
| LC Gradient | A linear gradient is typically employed. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1][5][6][7] |
| Capillary Voltage | 0.5 - 5.5 kV[4][5] |
| Source Temperature | 450°C[5] |
| Desolvation Temp. | 650°C[4] |
| MRM Transitions | See Table 3 below |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Mometasone Furoate | 520.9 | 355.1 | -10 to 22[1][5] |
| Mometasone Furoate-d₃ (IS) | 525.8 | 355.0 | Optimized for IS[6][7][8] |
| Mometasone Furoate-¹³C,d₆ (IS) | 550.1 | 514.0 | 22[5] |
Method Performance & Data
The method was validated according to regulatory guidelines, demonstrating high sensitivity, accuracy, and precision.[1][5]
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Lower Limit of Quantitation (LLOQ) | 0.25 pg/mL[1][2][5] |
| Upper Limit of Quantitation (ULOQ) | 100 pg/mL[2][6][7] |
| Calibration Curve Range | 0.25 - 100 pg/mL[2][5][6] |
| Regression Model | Linear, with 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995[2] |
Table 5: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (pg/mL) | Accuracy (% Bias) | Precision (%CV) |
|---|---|---|---|
| LLOQ | 0.25 | Within ±20% | < 20% |
| Low (LQC) | ~0.75 | Within ±15% | < 15%[8][9] |
| Medium (MQC) | ~40 | Within ±15% | < 15%[8][9] |
| High (HQC) | ~80 | Within ±15% | < 15%[8][9] |
Table 6: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Factor |
|---|---|---|
| Low (LQC) | ~80 - 85%[2][4][5] | 0.87 - 0.99[1][5] |
| High (HQC) | ~80 - 85%[2][4][5] | 0.97 - 0.98[1][5] |
Experimental Workflow Visualization
The overall analytical process from sample receipt to final data generation is illustrated below.
Caption: Workflow for Mometasone Furoate analysis in human plasma.
Conclusion
The described LC-MS/MS method provides a robust, selective, and highly sensitive solution for the quantification of Mometasone Furoate in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to excellent recovery.[1][5] With an LLOQ of 0.25 pg/mL, this method is exceptionally well-suited for pharmacokinetic and bioequivalence studies where plasma concentrations of Mometasone Furoate are expected to be extremely low.[1][2][5] The validation data confirms that the method is accurate, precise, and reliable for use in regulated bioanalytical laboratories.
References
- 1. shimadzu.com [shimadzu.com]
- 2. sciex.com [sciex.com]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. akjournals.com [akjournals.com]
- 6. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of Mometasone Furoate from Human Plasma for LC-MS/MS Analysis
Introduction
Mometasone Furoate is a potent synthetic corticosteroid utilized in the treatment of various inflammatory conditions, such as asthma and allergic rhinitis.[1] Due to its low systemic bioavailability and resulting sub-picogram per milliliter concentrations in plasma, a highly sensitive and efficient analytical method is crucial for pharmacokinetic studies.[1][2] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers superior cleanup and concentration of analytes from complex biological matrices compared to methods like liquid-liquid extraction.[3][4] This application note details a robust SPE protocol for the extraction of Mometasone Furoate from human plasma, ensuring high recovery and removal of matrix interferences for subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
This protocol employs a reversed-phase SPE mechanism. After pretreatment to disrupt protein binding, the plasma sample is loaded onto a polymeric reversed-phase SPE cartridge.[2] Mometasone Furoate, a relatively nonpolar compound, is retained on the sorbent while polar interferences are washed away. A nonpolar solvent is then used to elute the analyte of interest, which is subsequently evaporated and reconstituted for LC-MS/MS injection.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Strata-X 33 µm Polymeric Reversed Phase (30 mg/1 mL) or Oasis HLB 1 cc Cartridges[1][2]
-
Mometasone Furoate Standard: USP Reference Standard or equivalent
-
Internal Standard (IS): Mometasone Furoate-d3 or other suitable isotopically labeled analog[5]
-
Reagents:
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or Milli-Q)[1]
-
Formic Acid (LC-MS grade)[5]
-
Ammonium Acetate (LC-MS grade)
-
Sodium Acetate (LC-MS grade)[1]
-
-
Human Plasma: K2-EDTA anticoagulated
Sample Preparation and Pretreatment
-
Thaw human plasma samples at room temperature.
-
To a 300 µL aliquot of plasma, add a working solution of the internal standard.[1]
-
Add 700 µL of 30% (v/v) methanol in water to the plasma sample.[1]
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge the samples at 9400 rcf for 5 minutes to precipitate proteins.[1]
Solid-Phase Extraction (SPE) Protocol
The following steps are performed using a vacuum manifold.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[6]
-
Equilibration: Equilibrate the cartridge with 1 mL of 30% (v/v) methanol in water.
-
Sample Loading: Load the supernatant from the pretreated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of a second wash solution (e.g., 50% methanol in water) to remove moderately polar interferences.[7]
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute Mometasone Furoate from the cartridge with 0.5 - 1 mL of acetonitrile or methanol into a clean collection tube.[6][7]
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 100 µL of a suitable reconstitution solution (e.g., 50:50 methanol:water or mobile phase).[6]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize the quantitative performance data from various validated methods for Mometasone Furoate analysis using SPE.
Table 1: Quantitative Performance of Mometasone Furoate SPE-LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| SPE Sorbent | Strata-X Polymeric RP[1] | Oasis HLB[2] | Cleanert PEP-SPE[7] |
| LLOQ (pg/mL) | 0.25[1] | 0.5[2][6] | 0.25[7] |
| Linearity Range (pg/mL) | 0.25 - 100[1] | 0.5 - 60[5] | 0.25 - 30 |
| Correlation Coefficient (r²) | >0.995[1] | Not Reported | >0.99 |
Table 2: Recovery and Matrix Effect Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Recovery (%) | ~80[1] | ~85[5] | 80.9 - 83.6 |
| Matrix Effect | Not specified | Mean Matrix Factor: 0.87-0.97[6] | Mean Matrix Factor: 0.98-0.99 |
| Inter-day Precision (%RSD) | <15[6] | Not Reported | Not Reported |
| Inter-day Accuracy (%Bias) | ±15[6] | Not Reported | Not Reported |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of Mometasone Furoate.
Caption: Signaling pathway of Mometasone Furoate's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: High-Sensitivity Bioanalytical Method for Mometasone Furoate Using Mometasone Furoate-13C,d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mometasone (B142194) furoate is a potent synthetic corticosteroid with anti-inflammatory properties, widely used in the treatment of asthma and allergic rhinitis.[1][2] Due to its low systemic bioavailability (<1%) and consequently low circulating plasma concentrations, highly sensitive and robust bioanalytical methods are required for pharmacokinetic studies.[1][2] This document outlines a detailed protocol for the quantification of mometasone furoate in human plasma using a stable isotope-labeled internal standard, Mometasone Furoate-13C,d6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard like this compound is crucial for accurate and precise quantification, as it co-elutes with the analyte and effectively compensates for variability in sample preparation and matrix effects.[3][4]
The described method, employing Solid Phase Extraction (SPE) for sample clean-up, achieves a low limit of quantification, making it suitable for clinical and bioequivalence studies.[1][3]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Mometasone Furoate (Reference Standard)
-
This compound (Internal Standard, IS)[3]
-
-
Reagents:
-
Methanol (B129727) (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Water (deionized, 18 MΩ·cm or higher)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
-
Consumables:
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Mometasone Furoate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the Mometasone Furoate stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.[3]
-
Prepare a working solution of this compound (e.g., 300 pg/mL) in 50:50 methanol:water for spiking into plasma samples.[3]
-
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline; optimization may be required based on the specific SPE cartridge and equipment used.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Further wash the cartridge twice with 1 mL of 50% methanol in water.[3]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile.[3]
-
-
Dry-down and Reconstitution:
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Method optimization is recommended.
-
Liquid Chromatography (LC):
-
System: UPLC/HPLC system (e.g., ExionLC system, ACQUITY UPLC I-Class)[1][5]
-
Column: Phenomenex Kinetex EVO-C18 (2.1 x 50 mm, 2.6 µm) or equivalent[1]
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate[5]
-
Mobile Phase B: Methanol[5]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Gradient Elution: A linear gradient can be optimized for separation.
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer (e.g., SCIEX 7500, Waters Xevo TQ-XS)[1][5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity.
-
Data Presentation
The following tables summarize the quantitative performance of a validated bioanalytical method for Mometasone Furoate in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 100 pg/mL | [1] |
| Regression Model | Linear | [1] |
| Weighting Factor | 1/x² | [1] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.25 | < 8% | < 8% | 95 - 105% | [1] |
| Low QC | 0.75 | < 15% | < 15% | 85 - 115% | [3] |
| Mid QC | 10 | < 15% | < 15% | 85 - 115% | [3] |
| High QC | 22.5 | < 15% | < 15% | 85 - 115% | [3] |
Table 3: Recovery and Matrix Effect
| Parameter | Mometasone Furoate | This compound (IS) | Reference |
| Extraction Recovery | ~80% | Consistent with Analyte | [1] |
| Matrix Effect | Minimal (compensated by IS) | - | [6] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Mometasone Furoate.
Logical Relationship for Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. sciex.com [sciex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. akjournals.com [akjournals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. waters.com [waters.com]
- 6. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Pharmacokinetic Analysis of Mometasone Furoate in Human Plasma using an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone (B142194) Furoate is a potent synthetic corticosteroid with anti-inflammatory properties utilized in the treatment of various respiratory, dermatological, and allergic conditions.[1][2] Due to its low systemic bioavailability, particularly after inhalation or intranasal administration, highly sensitive and robust analytical methods are required for the accurate characterization of its pharmacokinetic profile.[1][3][4][5] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mometasone Furoate in human plasma. The use of a stable isotope-labeled internal standard, Mometasone Furoate-13C,d6, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[6][7]
This method achieves a low limit of quantification, making it suitable for pharmacokinetic studies following the administration of low therapeutic doses.[3][8] The protocols outlined below provide a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection.
Glucocorticoid Receptor Signaling Pathway
Mometasone Furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Caption: Mometasone Furoate signaling pathway.
Experimental Protocols
Bioanalytical Method Workflow
The following diagram illustrates the general workflow for the analysis of Mometasone Furoate in plasma samples.
Caption: Bioanalytical workflow diagram.
Materials and Reagents
-
Mometasone Furoate reference standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonia solution (0.05%) in water
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 500 µL of plasma, add the internal standard (this compound). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.05% Ammonia in Water[11][12] |
| Mobile Phase B | Acetonitrile[11][12] |
| Flow Rate | 1.0 mL/min[11][12] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Mometasone Furoate) | m/z 520.9 → 355.0[3][11][12] |
| MRM Transition (this compound) | m/z 525.8 → 355.0[11][12] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of Mometasone Furoate from various studies. These values can vary depending on the dosage form, administration route, and patient population.
Table 1: Pharmacokinetic Parameters of Inhaled Mometasone Furoate in Healthy Volunteers
| Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) |
| 400 µg (single dose) | Near or below LLOQ (50 pg/mL) | - | - |
| 400 µg (multiple doses) | 57 | - | 542 |
Data sourced from FDA clinical pharmacology reviews.[1]
Table 2: Comparison of Mometasone Furoate Systemic Exposure from Different Inhaler Devices in Healthy Volunteers (Single Dose)
| Device | Dose-Normalized AUClast Ratio (vs. Twisthaler®) | Median Tmax (h) |
| Breezhaler® | 1.8 - 1.9 fold higher | 0.375 - 2 |
| Twisthaler® | 1.0 | 3 |
Data from a study comparing two dry powder inhalers.[13][14]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.25 - 100 pg/mL[11] |
| Lower Limit of Quantification (LLOQ) | 0.25 pg/mL[11] |
| Intra- and Inter-day Precision (%CV) | < 15%[8] |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | Consistent and reproducible (e.g., CV of 6.0%)[11] |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the pharmacokinetic analysis of Mometasone Furoate in human plasma. The detailed protocols and compiled data serve as a valuable resource for researchers and scientists in the field of drug development, enabling accurate characterization of this potent corticosteroid. The low LLOQ achieved is particularly advantageous for studies involving low administered doses, typical for inhaled and intranasal formulations of Mometasone Furoate.
References
- 1. fda.gov [fda.gov]
- 2. Ex vivo Cutaneous Bioavailability of Topical Mometasone Furoate in an O/W Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. waters.com [waters.com]
- 5. drugs.com [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. akjournals.com [akjournals.com]
- 11. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of mometasone furoate delivered via two dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Impurity Profiling of Mometasone (B142194) Furoate Using Mometasone Furoate-13C,d6 as an Internal Standard.
Abstract
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Mometasone Furoate, a potent synthetic corticosteroid, can have various process-related and degradation impurities that must be monitored and controlled.[2][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Mometasone Furoate impurities. The use of a stable isotope-labeled internal standard, this compound, significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.[4] This protocol provides a detailed workflow for researchers and quality control analysts in the pharmaceutical industry.
Introduction
Mometasone Furoate is a glucocorticoid used in the treatment of inflammatory skin conditions, asthma, and allergic rhinitis.[3][5] Regulatory bodies require strict control over impurities in the final drug product.[3] The development of reliable analytical methods for impurity profiling is therefore essential.[6] While HPLC with UV detection is a common technique, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting impurities at very low levels.[7]
The primary challenge in quantitative analysis, especially with complex matrices, is the potential for ion suppression or enhancement in the mass spectrometer source.[4] The use of a co-eluting, stable isotope-labeled internal standard (SIL-IS) is the most effective way to mitigate these effects. This compound serves as an ideal internal standard as it shares identical chemical and physical properties with the analyte and its impurities, but is distinguishable by its mass.[4][8] This ensures that any variability encountered during the analytical process affects both the analyte and the internal standard equally, leading to highly reliable and reproducible quantitative results.
Experimental Protocols
Materials and Reagents
-
API: Mometasone Furoate reference standard
-
Internal Standard: this compound[4]
-
Impurity Standards: Mometasone Furoate Impurity A, Impurity B, Impurity F, Impurity H, and other relevant known impurities.[6][9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade).
-
Sample Preparation Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is recommended.[10][11]
-
LC System: ACQUITY UPLC I-Class System or equivalent.[10]
-
Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent.[10]
-
Analytical Column: ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm or equivalent C18 column.[10][12]
Standard Solutions Preparation
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of acetonitrile.
-
IS Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:100 with the sample preparation diluent.
-
Mometasone Furoate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Mometasone Furoate reference standard in 10 mL of acetonitrile.
-
Impurity Stock Solution Mix (10 µg/mL): Prepare a mixed stock solution of all known Mometasone Furoate impurities at a concentration of 10 µg/mL each in acetonitrile.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the Impurity Stock Solution Mix into a solution of Mometasone Furoate (at the working concentration of the sample solution, e.g., 1 mg/mL). Add the IS Working Solution to each standard to achieve a final IS concentration of 100 ng/mL.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh approximately 25 mg of the Mometasone Furoate API sample into a 25 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with the sample preparation diluent to obtain a sample solution with a nominal concentration of 1 mg/mL.
-
Internal Standard Spiking: Transfer 1 mL of the sample solution to an autosampler vial. Add 100 µL of the IS Working Solution (1 µg/mL) and vortex to mix. The final concentration of the IS will be approximately 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of impurities in a similar manner to the calibration standards to verify the accuracy and precision of the method.
LC-MS/MS Method Protocol
The following parameters can be used as a starting point and should be optimized for the specific instrument used.
-
LC Parameters:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 14.0 | 10 | 90 |
| 14.1 | 70 | 30 |
| 16.0 | 70 | 30 |
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Data Presentation: Quantitative Analysis
The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for the quantification of key impurities.
| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Mometasone Furoate | 521.1 -> 355.1 | - | - | - | - | - |
| This compound (IS) | 528.2 -> 355.1 | - | - | - | - | - |
| Impurity A | 469.0 -> 451.0 | 1 - 500 | >0.995 | 0.3 | 1.0 | 98 - 102 |
| Impurity B | 563.1 -> 521.1 | 1 - 500 | >0.995 | 0.3 | 1.0 | 97 - 103 |
| Impurity F | 505.1 -> 339.1 | 1 - 500 | >0.995 | 0.4 | 1.2 | 99 - 101 |
| Impurity H | 503.0 -> 485.0 | 1 - 500 | >0.995 | 0.5 | 1.5 | 98 - 104 |
Note: The MRM transitions for impurities are hypothetical and should be optimized based on the actual mass fragmentation patterns of certified reference standards.
Workflow and Process Visualization
The following diagram illustrates the complete workflow for the impurity profiling of Mometasone Furoate using the stable isotope-labeled internal standard method.
Caption: Experimental workflow from sample preparation to final report generation.
Conclusion
This application note presents a highly selective, sensitive, and accurate LC-MS/MS method for the impurity profiling of Mometasone Furoate. The incorporation of this compound as an internal standard is key to achieving reliable quantification by effectively compensating for matrix effects and procedural variations. This robust methodology is well-suited for quality control laboratories and drug development settings to ensure that Mometasone Furoate API and its finished products meet the stringent purity requirements set by regulatory authorities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. waters.com [waters.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Mometasone Furoate-13C,d6 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Mometasone (B142194) Furoate-13C,d6 as an internal standard in bioequivalence (BE) studies of Mometasone Furoate formulations. The methodologies outlined are based on validated analytical procedures and regulatory guidance to ensure robust and reliable pharmacokinetic data.
Introduction
Mometasone Furoate is a potent glucocorticoid used in the treatment of various inflammatory conditions, such as allergic rhinitis, asthma, and skin dermatoses. Demonstrating bioequivalence between a generic (Test) product and a reference (Reference) product is a critical step in the drug approval process. Due to the low systemic bioavailability and resulting low plasma concentrations of Mometasone Furoate, highly sensitive and specific analytical methods are required for pharmacokinetic analysis.
The use of a stable isotope-labeled internal standard (IS), such as Mometasone Furoate-13C,d6, is essential for accurate quantification in complex biological matrices like human plasma. The stable isotope-labeled IS mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability and matrix effects, thereby ensuring the precision and accuracy of the bioanalytical method.
Analytical Methodology: LC-MS/MS for Mometasone Furoate Quantification
A validated two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) method is a highly sensitive and robust technique for determining Mometasone Furoate concentrations in human plasma.[1][2]
Principle
The method involves the extraction of Mometasone Furoate and the internal standard (this compound) from plasma, followed by chromatographic separation and detection by mass spectrometry. The use of a heart-cutting 2D-LC strategy enhances selectivity by transferring only the relevant portion of the eluent from the first dimension column to the second dimension column for further separation before introduction into the mass spectrometer.[1][2] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocol: Plasma Sample Analysis
2.2.1. Materials and Reagents
-
Mometasone Furoate reference standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonia (B1221849) solution
-
Water (deionized or Milli-Q)
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
2.2.2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Mometasone Furoate and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the Mometasone Furoate stock solution with a methanol-water mixture (50:50) to create working solutions for calibration standards and quality control (QC) samples.[1]
-
Prepare a working solution of this compound at a fixed concentration (e.g., 300 pg/mL) to be used as the internal standard.[1]
2.2.3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pipette a known volume of human plasma (e.g., 200 µL) into a sample tube.
-
Add a specific volume of the this compound internal standard working solution to all samples except for the blank matrix.
-
Vortex the samples to mix.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.2.4. LC-MS/MS Instrumentation and Conditions
-
Mass Spectrometry: A tandem mass spectrometer equipped with an appropriate ionization source.
Figure 1: Bioanalytical Workflow for Mometasone Furoate in Plasma.
Bioequivalence Study Design and Parameters
Bioequivalence studies for Mometasone Furoate formulations should be designed in accordance with regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[5][6]
Study Design
-
For systemically acting formulations: A randomized, single-dose, two-way crossover study under fasting conditions is typically recommended.[5]
-
For locally acting formulations (e.g., nasal sprays, inhalers): In addition to in vitro studies, in vivo pharmacokinetic studies are often required.[6][7][8] A comparative clinical endpoint bioequivalence study may also be necessary.[5][6]
Key Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): Represents the highest concentration of the drug in the plasma.
Bioequivalence Acceptance Criteria
To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratios of the Test product to the Reference product for both AUC and Cmax must fall within the limits of 80.00% to 125.00%.[5][6]
Figure 2: Bioequivalence Decision Logic.
Data Summary
The following tables summarize typical parameters for a validated bioanalytical method for Mometasone Furoate using this compound as an internal standard.
Table 1: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (pg/mL) |
| Calibration Standard 1 | 0.25 |
| Calibration Standard 2 | 5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 30 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 300 |
| Calibration Standard 7 | 480 |
| Calibration Standard 8 | 600 |
| Quality Control (Low) | 15 |
| Quality Control (Medium 1) | 60 |
| Quality Control (Medium 2) | 200 |
| Quality Control (High) | 450 |
| Data derived from a published study.[1] |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | Satisfactory from 0.25 to 30 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.4% to 13.9%[9] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.0% to 8.1%[9] |
| Intra-day Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | -3.1% to 18.9%[9] |
| Inter-day Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | -2.8% to 16.3%[9] |
| Extraction Recovery | Consistent and reproducible | 80.9% to 83.6%[1] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Mean matrix factors of 0.99 and 0.98[1] |
| LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. |
Conclusion
The use of this compound as an internal standard in conjunction with a sensitive and validated LC-MS/MS method is crucial for the accurate determination of Mometasone Furoate in human plasma for bioequivalence studies. The protocols and data presented here provide a framework for researchers and drug development professionals to establish robust bioanalytical methods and conduct successful bioequivalence studies in accordance with regulatory expectations.
References
- 1. akjournals.com [akjournals.com]
- 2. A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma : application for a bioequivalence study in nasal spray formulations - Acta Chromatographica - Tom Vol. 36, no. 1 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for Mometasone Furoate Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Mometasone (B142194) Furoate in biological matrices, primarily focusing on human plasma. The methodologies outlined are crucial for accurate quantification in pharmacokinetic and other clinical studies.
Introduction
Mometasone Furoate is a potent synthetic corticosteroid with anti-inflammatory properties utilized in the treatment of various conditions such as asthma and allergic rhinitis.[1][2] Due to its low systemic bioavailability (<1%) and resulting low circulating plasma concentrations, highly sensitive and robust analytical methods are required for its quantification.[1][3][4][5][6] Effective sample preparation is a critical step to eliminate matrix interferences and enrich the analyte, thereby ensuring accurate and reliable results.[1][7] The most common techniques employed for the extraction of Mometasone Furoate from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Signaling Pathway of Mometasone Furoate
Mometasone Furoate exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) within the cytoplasm.[2][8][9] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[2] Inside the nucleus, the Mometasone Furoate-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs).[2][8][9] This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines and chemokines.[2][8]
Sample Preparation Protocols
The choice of sample preparation technique depends on the required sensitivity, sample volume, and the nature of the biological matrix.
Solid-Phase Extraction (SPE)
SPE is a widely used technique that provides high recovery and effective removal of matrix components.[1][10]
Experimental Workflow for Solid-Phase Extraction (SPE)
Detailed Protocol for SPE:
This protocol is a composite based on several published methods.[1][10]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard (IS).
-
Add 400 µL of 30% methanol (B129727) to precipitate proteins.[10][11]
-
Vortex and centrifuge the sample.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 50% methanol to remove polar interferences.[10]
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
-
Liquid-Liquid Extraction (LLE)
LLE is another common technique for the extraction of Mometasone Furoate from biological matrices.[13][14]
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Detailed Protocol for LLE:
This protocol is based on a method described for the analysis of Mometasone Furoate in human plasma.[13][15]
-
Sample Preparation:
-
Pipette 0.5 mL of plasma into a clean tube.
-
Add the internal standard.
-
-
Extraction:
-
Add a suitable immiscible organic solvent such as dichloromethane.[15]
-
Vortex the mixture for a sufficient time to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase for subsequent analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on Mometasone Furoate sample preparation.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Value | Biological Matrix | Reference |
| Extraction Recovery | 44.82% - 58.36% | Human Plasma | [1] |
| ~85% | Plasma | ||
| 80.9% - 83.6% | Human Plasma | [10] | |
| ~80% | Human Plasma | [16] | |
| Matrix Effect (Factor) | 0.87 - 0.97 | Human Plasma | [1] |
| 0.98 - 0.99 | Human Plasma | [10][17] | |
| Lower Limit of Quantification (LLOQ) | 0.25 pg/mL | Human Plasma | [1] |
| 0.5 pg/mL | Human Plasma | ||
| 15 pg/mL | Human Plasma | [18] | |
| 0.25 pg/mL | Human Plasma | [10] | |
| 0.25 pg/mL | Human Plasma | [16] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Value | Biological Matrix | Reference |
| Extraction Recovery | >86% | Human Plasma | [15] |
| Lower Limit of Quantification (LLOQ) | 0.250 pg/mL | Human Plasma | [13] |
| 0.2 µg/mL | Human Plasma | [15] |
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the preparation of Mometasone Furoate samples from biological matrices. The choice between the two techniques will depend on the specific requirements of the assay, including the desired level of sensitivity and the available laboratory resources. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for Mometasone Furoate.
References
- 1. shimadzu.com [shimadzu.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. fda.gov [fda.gov]
- 5. A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. ecologiena.jp [ecologiena.jp]
- 13. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. researchgate.net [researchgate.net]
- 18. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Mometasone Furoate LC-MS analysis
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Mometasone (B142194) Furoate. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide: Overcoming Matrix Effects
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I'm observing poor sensitivity and a lower-than-expected signal for Mometasone Furoate. What could be the cause?
Answer:
Low signal intensity for Mometasone Furoate, especially at low pg/mL concentrations, is often a primary indicator of ion suppression . This is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] Given Mometasone Furoate's low bioavailability, its quantification is particularly susceptible to these interferences.[4]
Key Causes of Ion Suppression:
-
Phospholipids (B1166683): These are major components of biological membranes and are notorious for causing ion suppression in reversed-phase chromatography.[5][6]
-
Salts and Proteins: High concentrations of salts or residual proteins in the final extract can compete with the analyte for ionization.[1][3]
-
Poor Chromatographic Resolution: If Mometasone Furoate co-elutes with a significant matrix component, its ability to ionize efficiently will be compromised.[7]
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[1][8]
-
Solid-Phase Extraction (SPE): This is a highly effective and widely recommended technique for cleaning up complex biological samples for Mometasone Furoate analysis.[4][9][10] It provides superior cleanup compared to simpler methods like protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup that can effectively partition Mometasone Furoate away from polar matrix components.[8][11][12]
-
-
Enhance Chromatographic Separation:
-
Use High-Efficiency Columns: Employing UPLC or UHPLC systems with sub-2-µm particle columns can significantly improve peak resolution, separating the analyte from matrix interferences.[13]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between Mometasone Furoate and the region where matrix components elute (often early in the run).
-
Alternative Column Chemistry: If using a standard C18 column, consider a phenyl column, which can offer different selectivity for steroids and potentially better separation from phospholipids.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Mometasone Furoate-d3) is the gold standard for compensating for ion suppression.[14] Since it co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][14]
Question 2: My results are inconsistent, with high variability (%CV) in my quality control (QC) samples. How can I improve reproducibility?
Answer:
High variability in QC samples often points to inconsistent matrix effects across different samples or batches.[14] While a SIL-IS is the best way to correct for this, the issue can also be addressed by improving the robustness of the analytical method.
Solutions:
-
Standardize Sample Preparation: Ensure your sample preparation protocol, especially SPE or LLE, is highly controlled and reproducible. Inconsistent recovery during extraction is a major source of variability. The extraction recovery for Mometasone Furoate has been reported in the range of 44% to over 85%, and consistency is key.[4][10]
-
Implement Matrix-Matched Calibrators: Prepare your calibration curve standards and QC samples in the same biological matrix as your study samples (e.g., blank human plasma).[1][14] This ensures that the calibration standards are subjected to the same matrix effects as the unknowns, improving accuracy.
-
Check for Carryover: Mometasone Furoate can be challenging due to its low circulating concentrations.[4] Ensure no carryover is observed by injecting a blank sample after the highest calibration standard.[4] Significant carryover can lead to inaccuracies and variability in subsequent low-concentration samples.
-
Adopt a 2D-LC Method: For extremely challenging matrices, a heart-cutting two-dimensional LC (2D-LC) method provides exceptional cleanup.[10] This technique involves trapping the analyte on a first-dimension column and then selectively transferring only that portion of the eluent to a second-dimension column for further separation, effectively leaving the bulk of the matrix components behind.[10]
Question 3: How do I quantitatively assess the extent of matrix effects in my Mometasone Furoate assay?
Answer:
Quantitatively assessing matrix effects is a critical part of method validation. The most common approach is to calculate the Matrix Factor (MF) .[4]
Procedure for Calculating Matrix Factor:
The matrix factor is determined by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solution (e.g., mobile phase).
-
Set A: Prepare a sample by spiking Mometasone Furoate into the mobile phase or reconstitution solvent at a specific concentration (e.g., Low and High QC levels).
-
Set B: Extract multiple sources of blank biological matrix (e.g., 6 different lots of plasma). Then, spike the extracted matrix with Mometasone Furoate at the same concentration as Set A.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
For a validated method, the coefficient of variation (%CV) of the matrix factor across different lots of matrix should be less than 15%.[12] Studies have shown that with effective SPE cleanup, mean matrix factors for Mometasone Furoate can be between 0.97 and 0.99, indicating minimal matrix effects.[4][10]
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Mometasone Furoate from Human Plasma
This protocol is a representative example based on established methods for achieving high recovery and excellent sample cleanup.[4]
Materials:
-
SPE Cartridges (e.g., Waters Oasis HLB or MCX)
-
Human Plasma (EDTA-K2)
-
Mometasone Furoate and SIL-IS working solutions
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Wash Solution (e.g., 5% Methanol in Water)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge, Evaporator (Nitrogen stream)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma in a microcentrifuge tube, add the SIL-IS. Vortex briefly. Add 200 µL of methanol to precipitate proteins and release the drug. Vortex and centrifuge.
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of wash solution (e.g., 5% Methanol in Water) to remove polar interferences. A second wash with a slightly stronger organic solvent may be used to remove additional interferences.[4]
-
Drying: Dry the cartridge under vacuum or with nitrogen for a few seconds to remove residual wash solvent.[4]
-
Elution: Elute Mometasone Furoate and the IS from the cartridge using 0.5 - 1.0 mL of elution solvent into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for Mometasone Furoate in human plasma.
Table 1: Sample Preparation Performance
| Parameter | Method 1 (SPE) | Method 2 (SPE) | Method 3 (2D-LC with SPE) |
| Extraction Recovery | 44.8% - 58.4%[4] | ~85% | 80.9% - 83.6%[10] |
| Mean Matrix Factor | 0.87 - 0.97[4] | Not explicitly stated | 0.98 - 0.99[10] |
| Matrix Factor %RSD | < 8.5%[4] | Not explicitly stated | < 7.6%[10] |
Table 2: Method Sensitivity and Linearity
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (LLE) |
| LLOQ (pg/mL) | 0.25 - 0.50[4] | 0.5 | 0.25[10] | 0.25[11][12] |
| Linear Range (pg/mL) | 0.50 - 20[4] | 0.5 - 60 | 0.25 - 30[10] | 0.25 - 100[11][12] |
| Correlation (r²) | > 0.99[4] | > 0.9959 | > 0.99[10] | Not explicitly stated |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. shimadzu.com [shimadzu.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 13. Cleaning Validation for Residual Estimation of Mometasone Furoate on Stainless-Steel Surface of Pharmaceutical Manufacturing Equipment Using a UHPLC-UV Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Improving sensitivity for low-level Mometasone Furoate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive quantification of low-level Mometasone (B142194) Furoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most sensitive method for quantifying low levels of Mometasone Furoate in biological matrices?
For achieving high sensitivity in the quantification of Mometasone Furoate, particularly at sub-pg/mL levels in biological matrices like human plasma, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method.[1][2][3][4][5][6] This technique offers superior selectivity and sensitivity compared to other methods like HPLC-UV or ELISA. Several studies have demonstrated the ability of LC-MS/MS to reach a lower limit of quantitation (LLOQ) as low as 0.25 pg/mL.[1][3][6]
Q2: I am experiencing poor sensitivity and a low signal-to-noise ratio in my LC-MS/MS analysis. What are the potential causes and solutions?
Low sensitivity in LC-MS/MS analysis of Mometasone Furoate can stem from several factors. Here's a troubleshooting guide to address this issue:
-
Suboptimal Ionization: Mometasone Furoate can be analyzed in both positive and negative ionization modes.[5][7] However, positive ion mode is more commonly reported to yield high sensitivity, often monitoring for the protonated molecule [M+H]+.[2][3][6] Experiment with both modes and consider the use of adduct formation (e.g., sodium ion adduct) to enhance signal intensity.[1] Optimizing ionization source parameters such as nebulizing gas flow and temperature, and drying gas flow and temperature is critical for efficient ion generation and desolvation.[8]
-
Inefficient Sample Preparation: Due to its low bioavailability (<1%) and high plasma protein binding (~90%), efficient extraction from the biological matrix is crucial.[1][4] Solid-Phase Extraction (SPE) is a commonly used and effective technique for sample clean-up and concentration, leading to improved recovery and reduced matrix effects.[1][2][4][6] Liquid-Liquid Extraction (LLE) is another viable option.[3][7]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Mometasone Furoate, leading to inaccurate quantification and poor sensitivity.[2][6][8] To mitigate this:
-
Optimize chromatographic separation to resolve Mometasone Furoate from interfering matrix components.[6]
-
Use a heart-cutting two-dimensional liquid chromatography (2D-LC) system for enhanced separation.[6]
-
Evaluate and compensate for matrix effects using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte.[6]
-
Instrumental Factors: Ensure the mass spectrometer is properly tuned and calibrated. Utilize advanced instrument features like improved ion generation and transmission technologies, if available, to boost signal.[1][2]
Q3: How can I minimize carryover in my Mometasone Furoate analysis?
Carryover, where residual analyte from a high concentration sample affects the subsequent analysis of a low concentration sample, can be a significant issue in sensitive assays.
-
Injector and Column Wash: Implement a rigorous wash procedure for the autosampler needle and injection port with a strong organic solvent.
-
Optimized Chromatography: A well-developed chromatographic method with sufficient gradient elution can help wash the analyte off the column.
-
Injection Sequence: Analyze blank samples after high concentration standards or samples to assess and monitor for carryover.[1][2][6]
Q4: What are the typical recovery rates for Mometasone Furoate from plasma?
Extraction recovery can vary depending on the chosen method.
-
Solid-Phase Extraction (SPE): Reported recovery rates for SPE are generally good, with values around 80-85% being achieved.[1][4] One study reported extraction recovery ranging from 80.9% to 83.6%.[6] Another study showed a range of 44.82% to 58.36%.[2]
-
Liquid-Liquid Extraction (LLE): While specific percentages are not always detailed, LLE has been successfully used in validated, sensitive methods.[3][7]
Q5: Can I use HPLC-UV for Mometasone Furoate quantification?
While LC-MS/MS is superior for low-level quantification in biological matrices, HPLC with UV detection can be a suitable and cost-effective alternative for analyzing pharmaceutical dosage forms like creams, ointments, and nasal sprays where concentrations are significantly higher.[9][10][11][12][13][14][15][16] The limit of quantification for HPLC-UV methods is typically in the µg/mL range.[9][12][16]
Quantitative Data Summary
The following tables summarize the quantitative performance of various published methods for Mometasone Furoate quantification.
Table 1: LC-MS/MS Methods for Mometasone Furoate in Human Plasma
| LLOQ (pg/mL) | ULOQ (pg/mL) | Sample Volume (µL) | Extraction Method | Reference |
| 0.25 | 100 | 300 | SPE | [1] |
| 0.25 | 100 | Not Specified | LLE | [3] |
| 0.25 | 30 | Not Specified | SPE | [6] |
| 0.50 | 20 | Not Specified | SPE | [2] |
| 0.5 | 60 | 600 | SPE | [4] |
| 15 | Not Specified | Not Specified | SPE | [5] |
Table 2: HPLC-UV Methods for Mometasone Furoate in Pharmaceutical Formulations
| LOQ (µg/mL) | Linearity Range (µg/mL) | Formulation | Reference |
| 0.379 | 1.0 - 20.0 | Cream, Nasal Spray | [9][16] |
| 0.2 | 0.2 - 2.6 | Residue on Surfaces | [12] |
| Not Specified | 1.0 - 10.0 | Bulk and Cream | [11] |
Experimental Protocols
1. High-Sensitivity LC-MS/MS Method for Mometasone Furoate in Human Plasma
This protocol is a composite based on several highly sensitive published methods.[1][2][3][6]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.[2]
-
Load 300 µL of human plasma sample onto the cartridge.[1]
-
Wash the cartridge with an appropriate wash solution to remove interferences.[2]
-
Elute Mometasone Furoate with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A C18 or Phenyl reversed-phase column is commonly used.[1][3][4]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with ammonium (B1175870) formate (B1220265) or formic acid) and an organic phase (e.g., methanol or acetonitrile).[3][4]
-
Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.[3][4]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is common.[2][3][6]
-
MRM Transitions: Monitor for the specific precursor to product ion transitions for Mometasone Furoate and its internal standard. For Mometasone Furoate, a common transition is m/z 520.9 → 355.0.[3]
-
2. HPLC-UV Method for Mometasone Furoate in a Cream Formulation
This protocol is based on a published method for pharmaceutical dosage forms.[9]
-
Sample Preparation:
-
HPLC-UV Conditions:
Visualizations
Caption: LC-MS/MS experimental workflow for Mometasone Furoate quantification.
Caption: Troubleshooting guide for low sensitivity in Mometasone Furoate analysis.
References
- 1. sciex.com [sciex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. lcms.cz [lcms.cz]
- 11. rjptonline.org [rjptonline.org]
- 12. Cleaning Validation for Residual Estimation of Mometasone Furoate on Stainless-Steel Surface of Pharmaceutical Manufacturing Equipment Using a UHPLC-UV Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. tsijournals.com [tsijournals.com]
- 16. researchgate.net [researchgate.net]
Ion suppression effects in Mometasone Furoate mass spectrometry
Here is the Technical Support Center for Mometasone (B142194) Furoate Mass Spectrometry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression effects encountered during the mass spectrometry analysis of Mometasone Furoate. The information is tailored for researchers, scientists, and drug development professionals aiming to develop robust and accurate quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern for Mometasone Furoate analysis?
A1: Ion suppression is a type of matrix effect that reduces the signal intensity of a target analyte, in this case, Mometasone Furoate.[1][2] It occurs when co-eluting components from the sample matrix (e.g., plasma, tissue) interfere with the ionization process of the analyte in the mass spectrometer's ion source.[3][4] This is a critical issue for Mometasone Furoate because it often circulates at very low sub-pg/mL concentrations due to low bioavailability, meaning even minor signal suppression can compromise detection sensitivity, accuracy, and reproducibility, potentially leading to failed validation or inaccurate pharmacokinetic data.[5][6][7]
Q2: What are the common causes of ion suppression in my Mometasone Furoate LC-MS/MS assay?
A2: Ion suppression in Mometasone Furoate analysis is typically caused by endogenous components from biological samples that co-elute with the analyte.[3][8] Key culprits include:
-
Phospholipids and Lysophospholipids: Abundant in plasma and notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Non-volatile salts can build up in the ion source, reducing ionization efficiency.[3]
-
Proteins and Peptides: While larger proteins are often removed, smaller peptides can remain and interfere.[9]
-
Mobile Phase Additives: Certain additives can compete with the analyte for ionization.
-
High concentrations of matrix components: These can alter the physical properties (viscosity, surface tension) of the ESI droplets, hindering the formation of gas-phase ions.[3][4]
Q3: How can I detect and quantify ion suppression in my experiment?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: This experiment identifies at which retention times ion suppression occurs. A solution of Mometasone Furoate is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip in the constant Mometasone Furoate signal indicates that components eluting from the matrix at that time are causing suppression.[10]
-
Matrix Factor Calculation: This method quantifies the extent of suppression. The peak area of Mometasone Furoate in a sample prepared by spiking the analyte into a blank matrix after extraction is compared to the peak area of the analyte in a clean solvent.[3][11] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.
Q4: My signal is low. How do I differentiate between poor extraction recovery and ion suppression?
A4: To distinguish between these two issues, you can perform a recovery and matrix effect experiment.
-
Recovery is assessed by comparing the analyte response in a pre-extraction spiked matrix sample to a post-extraction spiked matrix sample.
-
Matrix Effect is assessed by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solvent standard. If you observe a low response in the pre-spiked sample but a good response in the post-spiked sample, the issue is likely poor extraction recovery. If both pre- and post-spiked samples show a low response compared to the neat standard, ion suppression is the probable cause.
Q5: What is the most effective way to compensate for ion suppression?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most widely accepted and effective strategy to compensate for ion suppression.[10][12] A SIL-IS, such as Mometasone Furoate-d3, is chemically identical to the analyte but has a different mass.[6] It co-elutes with Mometasone Furoate and experiences the same degree of ion suppression.[10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[10][12]
Troubleshooting Guide
Issue 1: Low or Inconsistent Mometasone Furoate Signal Intensity
This is a common problem that can be caused by ion suppression, poor sample preparation, or suboptimal instrument conditions.
-
Step 1: Evaluate Sample Preparation: Inadequate cleanup is a primary source of matrix effects.[8] Protein precipitation alone is often insufficient for removing phospholipids.[3][9] Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are proven to be highly effective for Mometasone Furoate.[5][11][13][14]
-
Step 2: Optimize Chromatography: Ensure Mometasone Furoate is chromatographically separated from interfering matrix components.[8] This can be achieved by modifying the mobile phase gradient, changing the analytical column (e.g., using columns with smaller particle sizes for better resolution), or employing advanced techniques like two-dimensional LC (2D-LC) which can dramatically reduce interferences.[6][15]
-
Step 3: Verify MS Parameters: Tune the ion source parameters, such as nebulizer gas flow, desolvation temperature, and capillary voltage, to maximize the Mometasone Furoate signal.[8] In some cases, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce suppression.[3][4]
-
Step 4: Perform a Post-Column Infusion: If the issue persists, a post-column infusion experiment can definitively confirm if ion suppression is occurring at the retention time of your analyte.
Visual Guide: Troubleshooting Workflow
Caption: Workflow for diagnosing and mitigating ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol helps identify chromatographic regions where co-eluting matrix components cause ion suppression.[10]
-
System Setup:
-
Prepare a standard solution of Mometasone Furoate (e.g., 100 ng/mL in 50:50 methanol (B129727):water).
-
Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet. The LC mobile phase will mix with the Mometasone Furoate solution before entering the MS source.
-
-
Procedure:
-
Start the syringe pump and allow the Mometasone Furoate signal to stabilize, which should result in a flat, elevated baseline in the mass spectrometer.
-
Set the mass spectrometer to monitor the specific MRM transition for Mometasone Furoate (e.g., m/z 520.9 > 355.15).[5]
-
Inject a blank matrix sample (e.g., a plasma sample processed with your standard extraction method but without the analyte).
-
Run your standard chromatographic gradient.
-
-
Data Analysis:
-
Monitor the Mometasone Furoate signal throughout the chromatographic run.
-
Any significant drop or dip in the baseline signal indicates a region of ion suppression caused by co-eluting components from the matrix at that specific retention time.
-
Protocol 2: Solid-Phase Extraction (SPE) for Mometasone Furoate from Human Plasma
This is a generalized protocol based on methodologies that have demonstrated high recovery and effective matrix removal for Mometasone Furoate analysis.[5][6][7][11]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solution (e.g., 50% methanol) to remove less hydrophobic interferences.[11]
-
-
Elution:
-
Elute the Mometasone Furoate and internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).[11]
-
-
Dry-down and Reconstitution:
Quantitative Data Summary
Effective sample preparation is paramount for minimizing ion suppression. The choice of method significantly impacts extraction recovery and the final matrix effect.
| Sample Preparation Method | Reported Recovery (%) | Reported Matrix Factor | Reference |
| Solid-Phase Extraction (SPE) | 44.82% - 58.36% | 0.87 - 0.97 | [5] |
| Solid-Phase Extraction (SPE) | 80.9% - 83.6% | 0.98 - 0.99 | [11] |
| Solid-Phase Extraction (SPE) | ~85% | Not specified | [6] |
| Solid-Phase Extraction (SPE) | ~80% | Not specified | [7] |
| Liquid-Liquid Extraction (LLE) | Consistent & Reproducible | No significant matrix effect | [14][16] |
Note: A Matrix Factor of 1.0 indicates no matrix effect. Values <1.0 indicate ion suppression, and values >1.0 indicate ion enhancement.
Visual Guide: Causes and Mitigation of Ion Suppression
Caption: Key causes and mitigation strategies for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. shimadzu.com [shimadzu.com]
- 6. waters.com [waters.com]
- 7. sciex.com [sciex.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 16. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MRM transitions for Mometasone Furoate and its internal standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Multiple Reaction Monitoring (MRM) transitions for Mometasone (B142194) Furoate and its internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Mometasone Furoate?
A1: The most commonly used precursor ion for Mometasone Furoate is the protonated molecule [M+H]⁺ at m/z 520.9.[1][2] The primary product ion for quantification is typically m/z 355.0 or 355.15.[1][2] Other potential product ions that can be used for confirmation include m/z 373.2 and m/z 263.2.[1]
Q2: What internal standards are suitable for Mometasone Furoate analysis?
A2: Isotopically labeled internal standards are highly recommended for accurate quantification. Commonly used internal standards include Mometasone Furoate-d3 and Mometasone Furoate-¹³C,d₆.[3]
Q3: What are the typical MRM transitions for the internal standards?
A3: For Mometasone Furoate-d3, a common transition is m/z 525.8 → 355.0.[2] For Mometasone Furoate-¹³C,d₆, the transition m/z 550.1 → 514.0 has been reported.[3]
Q4: What collision energy (CE) should I use?
A4: Collision energy should be optimized for your specific instrument. However, reported starting points for the m/z 520.9 → 355.15 transition include -10 V and 22 V.[1][3] It is crucial to perform a CE optimization experiment to determine the value that yields the highest and most stable signal for both the analyte and internal standard.
Q5: I am observing low signal intensity. What are the possible causes and solutions?
A5: Low signal intensity for Mometasone Furoate is a common challenge due to its low bioavailability.[1] Consider the following:
-
Sample Preparation: Employ a robust extraction method like Solid-Phase Extraction (SPE) or liquid-liquid extraction to minimize matrix effects and improve recovery.[1][2]
-
Ionization Source: A heated electrospray ionization (HESI) source can enhance ion production.[1]
-
Mass Spectrometer Sensitivity: Utilize a highly sensitive tandem quadrupole mass spectrometer.
-
Derivatization: In some cases, derivatization can be investigated to improve ionization efficiency, although this adds complexity to the workflow.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Noise or Matrix Interference | Inefficient sample cleanup. Co-elution of interfering compounds from the matrix. | Optimize the Solid-Phase Extraction (SPE) or liquid-liquid extraction protocol.[1][2] Adjust the chromatographic gradient to better separate Mometasone Furoate from matrix components. |
| Poor Peak Shape | Incompatible mobile phase or column chemistry. Column overloading. | Ensure the mobile phase pH is appropriate for the analyte and column. Use a suitable column, such as a C18 or Phenyl column.[2] Reduce the injection volume or sample concentration. |
| Carryover | Adsorption of the analyte to surfaces in the LC system or mass spectrometer. Inefficient needle wash. | Use a strong needle wash solution. Inject blank samples after high-concentration samples to assess and mitigate carryover.[1] |
| Inconsistent Internal Standard Response | Degradation of the internal standard. Errors in sample preparation. | Ensure the stability of the internal standard in the prepared solutions. Verify the accuracy and precision of pipetting and dilution steps. |
Experimental Protocols
LC-MS/MS Method for Mometasone Furoate in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction) [1][3]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute Mometasone Furoate and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography [2][5]
-
Column: A C18 or Phenyl analytical column (e.g., 2.1 x 50 mm, 2.6 µm).[5]
-
Mobile Phase A: 0.05% ammonia (B1221849) in water or 1mM sodium acetate (B1210297) in water.[2][5]
-
Flow Rate: 0.4 - 1.0 mL/min.[2]
-
Gradient: A gradient elution is typically used to ensure good separation.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions & Collision Energies: Refer to the tables below. These should be optimized.
Quantitative Data Summary
Table 1: MRM Transitions and Optimized Parameters for Mometasone Furoate
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Example Collision Energy (V) |
| Mometasone Furoate | 520.9 | 355.0 / 355.15 | -10 / 22 |
| Mometasone Furoate | 520.9 | 373.2 | To be optimized |
| Mometasone Furoate | 520.9 | 263.2 | To be optimized |
Table 2: MRM Transitions for Common Internal Standards
| Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Example Collision Energy (V) |
| Mometasone Furoate-d3 | 525.8 | 355.0 | To be optimized |
| Mometasone Furoate-¹³C,d₆ | 550.1 | 514.0 | 22 |
Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. celerion.com [celerion.com]
- 5. sciex.com [sciex.com]
Technical Support Center: Mometasone Furoate Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Mometasone Furoate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental analysis of Mometasone Furoate, presented in a question-and-answer format.
Sample Preparation
Q1: I am experiencing low recovery of Mometasone Furoate during solid-phase extraction (SPE). What are the potential causes and solutions?
A1: Low recovery of Mometasone Furoate during SPE can stem from several factors, often related to its high plasma protein binding (approximately 90%) and lipophilic nature.[1]
-
Inadequate Protein Disruption: Mometasone Furoate is extensively bound to plasma proteins.[1] Incomplete disruption of this binding will lead to poor recovery.
-
Solution: Pretreat the plasma sample with a protein precipitation agent like acetonitrile (B52724) or methanol (B129727) before loading it onto the SPE cartridge. Ensure thorough vortexing and adequate incubation time to maximize protein disruption.
-
-
Improper SPE Cartridge Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE sorbent can prevent efficient analyte retention.
-
Solution: Ensure the SPE cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution (e.g., water or buffer) that mimics the sample's solvent composition.
-
-
Sample Loading Conditions: Loading the sample in a solvent with high organic content can cause the analyte to break through the sorbent without being retained.
-
Solution: Ensure the organic solvent content of the sample load solution is low enough to promote strong interaction between Mometasone Furoate and the SPE sorbent.
-
-
Inappropriate Wash Solvent: Using a wash solvent that is too strong can prematurely elute Mometasone Furoate from the cartridge along with interferences.
-
Solution: Optimize the wash solvent composition. It should be strong enough to remove interfering substances but weak enough to leave Mometasone Furoate bound to the sorbent. A series of washes with increasing organic content can be effective.
-
-
Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between Mometasone Furoate and the sorbent.
-
Solution: Increase the organic strength of the elution solvent. Ensure the elution volume is sufficient to completely elute the analyte from the sorbent bed.
-
Q2: My recovery is inconsistent when using liquid-liquid extraction (LLE). How can I improve this?
A2: Inconsistent LLE recovery is often due to variations in pH, extraction solvent polarity, and phase separation.
-
pH of Aqueous Phase: The pH of the sample can influence the partition coefficient of Mometasone Furoate.
-
Solution: Maintain a consistent pH of the aqueous phase across all samples to ensure reproducible partitioning into the organic solvent.
-
-
Extraction Solvent Choice: The polarity of the extraction solvent is critical for efficient recovery.
-
Solution: Use a water-immiscible organic solvent that has a high affinity for Mometasone Furoate. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are commonly used.
-
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery.
-
Solution: To break emulsions, try adding salt to the aqueous phase, gently centrifuging the sample, or using a different extraction solvent.
-
-
Incomplete Phase Separation: Incomplete separation of the aqueous and organic layers will result in inconsistent recovery.
-
Solution: Ensure complete phase separation by allowing sufficient time for the layers to separate or by centrifugation.
-
LC-MS/MS Analysis
Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What steps can I take to mitigate this?
A3: Matrix effects are a common challenge in bioanalysis, especially when analyzing complex matrices like plasma. They occur when co-eluting endogenous components interfere with the ionization of the analyte in the mass spectrometer source.
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Optimize your SPE or LLE protocol to improve the cleanliness of the final extract. Consider using a more selective SPE sorbent or a multi-step extraction process.
-
-
Chromatographic Separation: Insufficient chromatographic separation between Mometasone Furoate and matrix components can lead to ion suppression.
-
Solution: Modify the chromatographic conditions to improve resolution. This can include changing the mobile phase composition, gradient profile, or using a different analytical column with a different stationary phase chemistry.
-
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.
-
Solution: If available, use a SIL-IS for Mometasone Furoate. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: Dilute the sample extract with the initial mobile phase. However, ensure that the final concentration of Mometasone Furoate is still above the lower limit of quantification (LLOQ).
-
Q4: I am seeing split or tailing peaks for Mometasone Furoate in my chromatogram. What could be the cause?
A4: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or the analytical column.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Column Overload: Injecting too much analyte onto the column can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Mometasone Furoate may have secondary interactions with the stationary phase, leading to peak tailing.
-
Solution: Adjust the mobile phase pH or use a column with a different stationary phase chemistry that is less prone to secondary interactions.
-
-
Column Contamination or Damage: A contaminated guard column or a void at the head of the analytical column can cause peak splitting.
-
Solution: Replace the guard column and/or the analytical column. Ensure proper sample clean-up to prevent column contamination.
-
Q5: How can I differentiate between analyte degradation and matrix effects when I observe a lower than expected signal?
A5: Differentiating between degradation and matrix effects requires a systematic approach.
-
Stability Experiments: Conduct stability experiments in both neat solution and in the biological matrix at various conditions (e.g., room temperature, 4°C, freeze-thaw cycles).
-
If the analyte is stable in neat solution but shows degradation in the matrix, it suggests matrix-dependent instability.
-
-
Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression occurs.
-
Procedure: Infuse a constant flow of a Mometasone Furoate solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of Mometasone Furoate indicates the presence of co-eluting matrix components causing ion suppression.
-
-
Matrix Factor Calculation: Quantitatively assess the matrix effect by comparing the peak area of Mometasone Furoate in a post-extraction spiked sample to that in a neat solution.
-
A matrix factor significantly different from 1 indicates the presence of matrix effects.
-
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for Mometasone Furoate from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of hexane.
-
-
Elution:
-
Elute Mometasone Furoate with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters for Mometasone Furoate Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Mometasone Furoate: m/z 521.1 → 355.1
-
Internal Standard (e.g., Mometasone Furoate-d3): m/z 524.1 → 355.1
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery | ||
| SPE | 44.82% to 83.6% | [2][3] |
| LLE | >86% | [4] |
| Matrix Effect | ||
| Mean Matrix Factor | 0.87 to 0.99 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.25 to 0.5 pg/mL | [1][5] |
| Linearity (r²) | >0.99 | [1][2] |
Visualizations
Caption: Mometasone Furoate Signaling Pathway.
Caption: General Troubleshooting Workflow for Bioanalysis.
References
Technical Support Center: Mometasone Furoate Sample Preparation
Welcome to the technical support center for Mometasone (B142194) Furoate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in Mometasone Furoate sample preparation?
A1: The primary sources of variability stem from its poor aqueous solubility, the complexity of topical formulations (creams, ointments), and potential for degradation.[1][2][3] Key factors include incomplete dissolution, inefficient extraction from the sample matrix, inconsistent dilutions, and chemical instability under certain conditions.
Q2: How does the solubility of Mometasone Furoate impact sample preparation?
A2: Mometasone Furoate is practically insoluble in water but soluble in organic solvents like dichloromethane, acetone, and dimethylformamide (DMF).[1][2][4] This low aqueous solubility can lead to incomplete dissolution of the analyte, especially when using aqueous buffers or mobile phases, resulting in lower-than-expected concentrations and high variability. For aqueous solutions, pre-dissolving in a small amount of an organic solvent like DMSO is often necessary.[4]
Q3: What are the recommended solvents for extracting Mometasone Furoate from different formulations?
A3: The choice of solvent depends on the formulation. For creams and ointments, a common approach involves a multi-step extraction. Tetrahydrofuran (THF) is effective for the initial extraction from the matrix.[5][6] Subsequent dilutions are often performed with a mixture of acetonitrile (B52724) and water to ensure compatibility with reversed-phase HPLC systems.[6] For nasal sprays, isopropanol (B130326) is a suitable solvent.[1] Dichloromethane has also been used for extracting Mometasone Furoate from creams for UV-Vis analysis.[7]
Q4: Can Mometasone Furoate degrade during sample preparation?
A4: Yes, Mometasone Furoate can degrade under certain stress conditions. It is susceptible to alkaline hydrolysis and oxidation.[8][9][10] Exposure to strong bases (like NaOH), oxidizing agents (like H₂O₂), and even prolonged exposure to heat or UV light can lead to the formation of degradation products, which may interfere with analysis.[3][8] It is generally stable under acidic conditions.[9]
Troubleshooting Guides
Problem: Low Analyte Recovery or High Variability (%RSD)
Low recovery or high Relative Standard Deviation (%RSD) are common issues pointing to incomplete or inconsistent extraction and dissolution.
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} end dot Caption: Troubleshooting logic for low recovery and high variability.
Possible Causes & Solutions
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution | Mometasone Furoate's poor solubility in the chosen solvent system. | Ensure the use of appropriate organic solvents. For ointments, initial dissolution in THF followed by dilution with an acetonitrile/water mixture is effective.[6] For aqueous samples, pre-dissolve the reference standard in a minimal amount of DMSO before diluting.[4] |
| Inefficient Extraction | The complex matrix of creams or ointments traps the analyte. | Increase mechanical agitation. Use a vortex mixer for at least 1 minute and/or sonicate the sample to ensure the complete breakdown of the formulation and release of the drug.[11][12] Heat may be applied cautiously to melt ointment bases, but monitor for degradation.[12] |
| Phase Separation | In liquid-liquid extraction steps, incomplete separation can lead to loss of analyte. | After mixing, centrifuge the sample for a sufficient time (e.g., 10 minutes) to ensure a clean separation of aqueous and organic layers.[12] |
| Adsorption | Analyte adsorbs to container walls or filter materials. | Use polypropylene (B1209903) tubes and test filter compatibility. Syringe filters made of polypropylene are often recommended.[6] A preliminary study of filter recovery is advised. |
Problem: Appearance of Unexpected Peaks in Chromatogram
The presence of extra peaks can indicate contamination or degradation of the analyte.
dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end dot Caption: Decision process for identifying the source of unexpected peaks.
Possible Causes & Solutions
| Issue | Possible Cause | Recommended Solution |
| Contamination | Impurities from solvents, glassware, or formulation excipients. | Inject a solvent blank and a placebo (formulation without the active ingredient) to identify the source. Ensure use of high-purity, HPLC-grade solvents and meticulously clean glassware. |
| Analyte Degradation | Mometasone Furoate is unstable under the sample preparation conditions. | Forced degradation studies show susceptibility to alkaline hydrolysis and oxidation.[8][10] Avoid high pH conditions and oxidizing agents. Protect samples from prolonged exposure to high temperatures and direct light.[3][12] |
| Known Impurities | The peaks correspond to known related substances of Mometasone Furoate. | Refer to the relevant pharmacopeia (e.g., USP) to identify specified impurities.[2] An orthogonal analytical method, such as supercritical fluid chromatography (SFC), can provide a different selectivity profile to help confirm peak identities.[13] |
Experimental Protocols
Protocol 1: Sample Preparation for Mometasone Furoate 0.1% Ointment (HPLC-UV)
This protocol is adapted from the USP monograph method.[6][12]
dot graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end dot Caption: Workflow for Mometasone Furoate ointment sample preparation.
Detailed Steps:
-
Standard Preparation:
-
Prepare a stock standard of Mometasone Furoate (~0.2 mg/mL) in Diluent A (100:1 tetrahydrofuran:acetic acid).[6]
-
Prepare a working standard by diluting the stock with Diluent B (50:50:1 acetonitrile:water:acetic acid) to a final concentration of approximately 0.05 mg/mL.[6] An internal standard can also be added at this stage.
-
-
Sample Preparation:
-
Accurately weigh a portion of ointment equivalent to about 1 mg of Mometasone Furoate into a 50-mL screw-capped centrifuge tube.[12]
-
Add 5.0 mL of Diluent A. Heat gently in a steam bath if necessary to melt the ointment base, then mix vigorously.[12]
-
Add 5.0 mL of the Internal Standard solution (e.g., diethyl phthalate (B1215562) in acetonitrile).
-
Add 10.0 mL of Diluent B, cap the tube, and mix on a vortex mixer for 1 minute.
-
Centrifuge for 10 minutes to achieve phase separation.
-
Carefully withdraw the upper aqueous phase and pass it through a 0.2 µm polypropylene syringe filter before injection.[6]
-
Quantitative Data Summary
The following tables summarize typical results from method validation studies, highlighting achievable precision and accuracy.
Table 1: Precision of Mometasone Furoate Assay
| Precision Type | Concentration Level | Number of Replicates | Reported %RSD | Reference |
| Repeatability | 4 µg/mL | 5 | 1.69% | [7] |
| Intra-day | 2, 4, 6 µg/mL | 3 | < 1% | [7] |
| Inter-day | 2, 4, 6 µg/mL | 3 | < 1% | [7] |
| HPLC Method | 1.0 - 20.0 µg/mL | 6 | < 2.0% | [14] |
Table 2: Accuracy (Recovery) of Mometasone Furoate Assay
| Formulation | Spike Level | Reported Recovery | Reference |
| Cream | 75%, 100%, 125% | Not specified, but passed | [7] |
| Cream & Nasal Spray | 80%, 100%, 120% | > 97% | [14] |
| Cream | 3 Levels | 99.0% – 100.0% | [15] |
| Nasal Spray | 50%, 100%, 150% | 98.0% - 102.0% | [11] |
References
- 1. Development of simple and fast UV-method for the quantitative determination of mometasone furoate in a large number of metered doses of an aqueous nasal spray of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. waters.com [waters.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. core.ac.uk [core.ac.uk]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. uspnf.com [uspnf.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. jpsbr.org [jpsbr.org]
Column selection for optimal separation of Mometasone Furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Mometasone Furoate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for Mometasone Furoate separation?
A1: For the separation of Mometasone Furoate, a C18 column is the most commonly recommended stationary phase.[1][2][3] Typical column dimensions are 250 mm x 4.6 mm with a 5 µm particle size, which provides a good balance between resolution and analysis time.[4]
Q2: What are the typical mobile phase compositions for Mometasone Furoate analysis?
A2: A common mobile phase for Mometasone Furoate analysis is a mixture of acetonitrile (B52724) and water.[3] The exact ratio can vary, but a starting point of 50:50 (v/v) is often used.[1] Some methods also incorporate methanol (B129727) or a small amount of acid, like trifluoroacetic acid or phosphoric acid, to improve peak shape and resolution.[1]
Q3: What is the typical detection wavelength for Mometasone Furoate?
A3: Mometasone Furoate has a UV absorbance maximum around 254 nm, which is a commonly used detection wavelength.[1] Other wavelengths, such as 240 nm and 248 nm, have also been reported.[5]
Q4: How can I improve the resolution between Mometasone Furoate and its impurities or other active ingredients?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the pH of the mobile phase: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.
-
Use a different stationary phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a C8 or a phenyl column.
-
Decrease the flow rate: A lower flow rate can lead to better resolution, but will also increase the analysis time.
-
Increase the column length or decrease the particle size: A longer column or a column with smaller particles will provide higher efficiency and better resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Mometasone Furoate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution | - Inadequate separation between Mometasone Furoate and other components.- Column degradation. | - Optimize the mobile phase composition (see FAQ 4).- Try a different column with a different selectivity.- Check the column's performance by injecting a standard. If performance has degraded, replace the column. |
| Ghost Peaks | - Contamination in the mobile phase, sample, or HPLC system.- Carryover from a previous injection. | - Use fresh, HPLC-grade solvents and sample diluents.- Flush the injector and column with a strong solvent.- Run a blank gradient to identify the source of contamination. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Leaks in the HPLC system.- Temperature fluctuations. | - Ensure the mobile phase is well-mixed and degassed.- Check for leaks at all fittings and connections.- Use a column oven to maintain a constant temperature. |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Precipitated buffer in the system. | - Filter all samples and mobile phases before use.- Reverse-flush the column (if recommended by the manufacturer).- If pressure remains high, replace the column inlet frit or the column itself. |
Experimental Protocol: Separation of Mometasone Furoate
This protocol provides a general methodology for the separation of Mometasone Furoate using reversed-phase HPLC.
1. Materials and Reagents:
-
Mometasone Furoate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), adjust pH with phosphoric acid if necessary.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of Mometasone Furoate in methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector.
4. Sample Preparation:
-
Accurately weigh the sample containing Mometasone Furoate.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute with the mobile phase to a concentration similar to the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time repeatability, peak area precision (RSD < 2%), tailing factor (typically ≤ 2), and theoretical plates.
6. Analysis:
-
Inject the prepared sample solution and record the chromatogram.
-
Identify the Mometasone Furoate peak by comparing its retention time with that of the standard.
-
Quantify the amount of Mometasone Furoate in the sample by comparing the peak area with the standard curve.
Data Presentation
Table 1: Recommended HPLC Columns for Mometasone Furoate Separation
| Stationary Phase | Dimensions (L x ID) | Particle Size (µm) | Reference |
| C18 | 250 mm x 4.6 mm | 5 | [4] |
| C18 | 150 mm x 4.6 mm | 5 | |
| C8 | 150 mm x 4.6 mm | 5 | [5] |
| Phenyl | 150 mm x 4.6 mm | 5 |
Table 2: Example Mobile Phase Compositions
| Organic Solvent(s) | Aqueous Phase | Ratio (v/v) | Additives | Reference |
| Acetonitrile | Water | 50:50 | 0.1% Trifluoroacetic Acid | [1] |
| Acetonitrile | Water | 60:40 | - | |
| Acetonitrile, Methanol | Water | Varies | Phosphoric Acid |
Visualizations
Caption: Column selection workflow for Mometasone Furoate separation.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. savaglobal.com [savaglobal.com]
- 2. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. lcms.cz [lcms.cz]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing Mometasone Furoate Recovery from Plasma
Welcome to the technical support center for the analysis of Mometasone (B142194) Furoate in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of Mometasone Furoate during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of Mometasone Furoate from plasma.
Issue 1: Low Recovery of Mometasone Furoate After Extraction
Q: My recovery of Mometasone Furoate is consistently low. What are the potential causes and how can I improve it?
A: Low recovery of Mometasone Furoate is a common challenge, often attributed to its high plasma protein binding (around 98-99%) and lipophilicity.[1][2] Here are the primary causes and troubleshooting steps:
-
Incomplete Disruption of Protein Binding: Mometasone Furoate is extensively bound to plasma proteins.[1][2][3] If proteins are not sufficiently denatured or the drug-protein interaction is not adequately disrupted, the analyte will be lost during the extraction process.
-
Troubleshooting:
-
Protein Precipitation (PPT): Pretreating the plasma sample with an organic solvent like methanol (B129727) or acetonitrile (B52724) is crucial to precipitate proteins and release the bound drug.[3][4] A common starting point is a 3:1 ratio of organic solvent to plasma.[5] Some protocols suggest pretreating plasma with 30% methanol to effectively precipitate proteins before solid-phase extraction (SPE).[3]
-
Solvent Selection: Acetonitrile is generally more efficient at precipitating proteins than methanol.[6] If using methanol, be aware that it may result in finer precipitates that can be more difficult to separate by centrifugation.[6]
-
-
-
Suboptimal Extraction Technique: The choice of extraction method and its parameters significantly impacts recovery.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up the sample and concentrating the analyte, often yielding good recovery.[7] Ensure proper conditioning and equilibration of the SPE cartridge.[7] The wash steps are critical to remove interferences without eluting the analyte, and the choice of elution solvent must be strong enough to recover the Mometasone Furoate. A common approach involves using a reversed-phase sorbent.
-
Liquid-Liquid Extraction (LLE): LLE is another viable option.[8][9] The choice of extraction solvent is critical. Solvents like methyl tert-butyl ether or dichloromethane (B109758) have been used.[9][10] Ensure vigorous vortexing to maximize the interaction between the aqueous and organic phases. Multiple extractions can improve recovery.
-
Protein Precipitation (PPT): While simpler, PPT may result in a dirtier extract and lower recovery compared to SPE or LLE due to the potential for the analyte to be trapped in the protein pellet. Ensure complete precipitation and careful separation of the supernatant.[4][11]
-
-
-
Analyte Instability: Mometasone Furoate can degrade under certain conditions. It can form degradation products such as 9,11-epoxy Mometasone Furoate in aqueous solutions and plasma.[12][13][14]
-
Troubleshooting:
-
Sample Handling: Process plasma samples promptly and store them at appropriate temperatures (e.g., -30°C or -80°C) to minimize degradation.[3] Mometasone Furoate in plasma has been shown to be stable for up to 21 hours at room temperature and for extended periods when frozen.[3]
-
pH Control: Be mindful of the pH of your solutions, as it can affect the stability of the analyte.
-
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant signal suppression or enhancement for Mometasone Furoate in my LC-MS/MS analysis. How can I mitigate matrix effects?
A: Matrix effects, caused by co-eluting endogenous components from the plasma matrix, can interfere with the ionization of Mometasone Furoate, leading to inaccurate quantification.
-
Insufficient Sample Cleanup: A primary cause of matrix effects is inadequate removal of plasma components during sample preparation.
-
Troubleshooting:
-
Optimize SPE: Solid-Phase Extraction is generally superior to Protein Precipitation for removing matrix components.[7] Experiment with different SPE sorbents and optimize the wash and elution steps to selectively remove interferences while retaining the analyte.
-
Two-Dimensional LC (2D-LC): A heart-cutting 2D-LC approach can be very effective in reducing matrix effects by transferring only the fraction containing the analyte from the first dimension column to the second dimension column for further separation before detection.[3][15]
-
-
-
Chromatographic Co-elution: If matrix components elute at the same time as Mometasone Furoate, they can interfere with its ionization.
-
Troubleshooting:
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of Mometasone Furoate from interfering matrix components. Using a different column, such as a phenyl column, can provide alternative selectivity.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Mometasone Furoate-d3) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for Mometasone Furoate from plasma?
A1: Recovery rates can vary depending on the extraction method used. Here is a summary of reported recovery rates:
-
Solid-Phase Extraction (SPE): Recoveries ranging from approximately 45% to 85% have been reported.[7] One study using a specific SPE protocol achieved a recovery of around 80%.[2] Another study reported extraction recovery ranging from 80.9% to 83.6%.[3]
-
Liquid-Liquid Extraction (LLE): A study using LLE reported consistent and reproducible normalized recoveries with a coefficient of variation of 6.0%.[8][9]
-
Protein Precipitation (PPT): While specific recovery percentages for Mometasone Furoate using only PPT are less commonly reported in high-sensitivity assays, this method is generally considered to have lower recovery compared to SPE and LLE due to less effective cleanup.
Q2: Which extraction method is best for Mometasone Furoate from plasma?
A2: The "best" method depends on the required sensitivity and the available equipment.
-
For high sensitivity and clean extracts, Solid-Phase Extraction (SPE) is often the preferred method. It provides excellent sample cleanup, reducing matrix effects and allowing for lower limits of quantification.[2][7]
-
Liquid-Liquid Extraction (LLE) is also a robust method that can yield high and reproducible recoveries.[8][9]
-
Protein Precipitation (PPT) is the simplest and fastest method but generally provides the least clean extract, which may not be suitable for assays requiring very low detection limits due to potential matrix effects.[4][6]
Q3: What are the key instrument parameters for LC-MS/MS analysis of Mometasone Furoate?
A3: Most methods utilize a tandem quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]+ is typically observed at m/z 520.9.[7][8] Some methods have also used the sodium adduct [M+Na]+ at m/z 543.1.[3]
-
Product Ions: Common product ions for MRM transitions include m/z 355.15 and 373.2.[7] The transition m/z 520.9 → 355.0 is frequently used for quantification.[8]
-
Chromatography: Reversed-phase chromatography with a C18 or phenyl column is commonly employed.[8] Mobile phases often consist of a mixture of methanol or acetonitrile with water containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[7]
Quantitative Data Summary
The following table summarizes the recovery of Mometasone Furoate from plasma using different extraction methods as reported in various studies.
| Extraction Method | Recovery Rate (%) | Internal Standard Used | Analytical Method | Reference |
| Solid-Phase Extraction (SPE) | 44.82 - 58.36 | Not Specified | LC-MS/MS | [7] |
| Solid-Phase Extraction (SPE) | ~85 | Mometasone Furoate-d3 | UPLC-MS/MS | |
| Solid-Phase Extraction (SPE) | 80.9 - 83.6 | Mometasone Furoate-13C,d6 | 2D-LC-MS/MS | [3] |
| Solid-Phase Extraction (SPE) | 80 | Not Specified | LC-MS/MS | [2] |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated, but normalized recoveries were consistent and reproducible (CV% = 6.0) | Deuterated IS | LC-MS/MS | [8][9] |
| Dichloromethane Extraction | >86 | Dexamethasone 21-acetate | HPLC-UV | [10] |
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol
This protocol is a generalized procedure based on common practices for Mometasone Furoate extraction.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate amount of an internal standard solution (e.g., Mometasone Furoate-d3).
-
Add 400 µL of 30% methanol in water to precipitate proteins.[3]
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.[7]
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 50% methanol in water.[15]
-
-
Elution:
-
Elute the Mometasone Furoate with 1 mL of acetonitrile or methanol.[15]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 150 µL) of the mobile phase.[3]
-
2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation:
-
To 500 µL of plasma, add the internal standard.
-
Add 2.5 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
-
Extraction:
-
Vortex the mixture vigorously for 5-10 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
3. Protein Precipitation (PPT) Protocol
-
Precipitation:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile.[4]
-
Vortex for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[4]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new vial for analysis. The supernatant can be directly injected or evaporated and reconstituted if concentration is needed.
-
Visualizations
Caption: Workflow for Mometasone Furoate extraction from plasma using SPE.
Caption: Troubleshooting logic for low Mometasone Furoate recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. akjournals.com [akjournals.com]
- 4. a protein precipitation extraction method [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human receptor kinetics, tissue binding affinity, and stability of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Mometasone Furoate Analysis Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Mometasone (B142194) Furoate in biological matrices, specifically human plasma. The methodologies and data presented are benchmarked against the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring relevance for applications in regulated drug development.
Performance Comparison of Validated LC-MS/MS Methods
The successful validation of a bioanalytical method is crucial for obtaining reliable data in pharmacokinetic, toxicokinetic, and bioequivalence studies. Key validation parameters as stipulated by the FDA include sensitivity, accuracy, precision, selectivity, and stability. The following tables summarize the performance of several published LC-MS/MS methods for Mometasone Furoate analysis.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 0.25 pg/mL[1][2] | 0.50 pg/mL | 15 pg/mL |
| Linearity Range | 0.25 - 100 pg/mL[1][3] | 0.5 - 60 pg/mL | Not Specified |
| Correlation Coefficient (r²) | ≥ 0.99[1] | > 0.9959 | Not Specified |
| Intra-day Precision (%CV) | 0.4 - 13.9%[4] | < 15% | ≤ 15% |
| Inter-day Precision (%CV) | 1.0 - 8.1%[4] | < 15% | ≤ 15% |
| Intra-day Accuracy (%Bias) | -3.1 to 18.9%[4] | 85 - 115% of nominal | Not Specified |
| Inter-day Accuracy (%Bias) | -2.8 to 16.3%[4] | 85 - 115% of nominal | Not Specified |
| Recovery | Consistent with CV of 6.0%[1][3] | ~85%[5] | 44.82% to 58.36%[2] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1] | Solid Phase Extraction (SPE)[5] | Solid Phase Extraction (SPE)[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the reproducibility and reliability of bioanalytical methods. Below are representative methodologies for the key stages of Mometasone Furoate analysis by LC-MS/MS.
Sample Preparation
Method 1: Liquid-Liquid Extraction (LLE) [1]
-
To 500 µL of human plasma, add an internal standard (IS) solution.
-
Vortex mix the sample.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject the sample into the LC-MS/MS system.
Method 2: Solid Phase Extraction (SPE) [5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for injection.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for separation[1].
-
Mobile Phase: A gradient elution with a two-component mobile phase is typical.
-
Solvent A: 0.1% formic acid in water or an aqueous buffer like ammonium (B1175870) formate[2][5].
-
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed[1].
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for Mometasone Furoate[1].
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, enhancing selectivity and sensitivity[2].
-
MRM Transitions:
-
Mometasone Furoate: The transition of m/z 521.2 → 355.1 is commonly monitored[2].
-
Internal Standard: A stable isotope-labeled version of Mometasone Furoate is an ideal internal standard, with a corresponding shift in the precursor ion mass.
-
Visualizing the Workflow and Validation Framework
To further clarify the experimental process and the logical relationship between validation parameters as per FDA guidelines, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of Mometasone Furoate.
Caption: Key parameters for bioanalytical method validation according to FDA guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 5. waters.com [waters.com]
Mometasone Furoate-13C,d6: A Superior Internal Standard for Corticosteroid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of corticosteroids, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Mometasone Furoate-13C,d6 with other commonly used internal standards in corticosteroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The evidence presented underscores the advantages of using a stable isotope-labeled internal standard that is structurally identical to the analyte.
In the realm of bioanalysis, particularly for potent synthetic corticosteroids like Mometasone Furoate, achieving high sensitivity, selectivity, and accuracy is crucial. The use of an internal standard (IS) is a cornerstone of robust quantitative LC-MS/MS methods, as it compensates for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes such as 13C, 15N, or deuterium (B1214612) (2H or d), the molecular weight of the IS is increased without significantly altering its physicochemical properties. This near-identical chemical nature to the analyte of interest ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.
This compound is a prime example of such an ideal internal standard. With the incorporation of six deuterium atoms and one carbon-13 atom, it provides a distinct mass shift from the unlabeled Mometasone Furoate, allowing for simultaneous detection without cross-talk, while ensuring its behavior is virtually identical to the analyte.
Performance Comparison: this compound vs. Other Internal Standards
The selection of an internal standard can significantly impact the performance of a bioanalytical method. Here, we compare this compound to other deuterated and structurally analogous internal standards used for Mometasone Furoate quantification.
Data Presentation: Quantitative Performance of Different Internal Standards
The following tables summarize the performance characteristics of LC-MS/MS methods for Mometasone Furoate using different internal standards, as reported in various studies.
| Internal Standard | Analyte | Matrix | Linearity Range (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Citation |
| This compound | Mometasone Furoate | Human Plasma | 0.25 - 30 | < 9.9 | < 7.9 | < 4.8 | 80.9 - 83.6 | [1] |
| Mometasone Furoate-d3 | Mometasone Furoate | Human Plasma | 0.5 - 60 | Not Reported | Not Reported | Not Reported | ~85 | [2] |
| 13C-Fluticasone Propionate | Mometasone Furoate | Human Plasma | 15 - 15000 | < 15 | < 15 | Not Reported | Not Reported | [3] |
| Dexamethasone Acetate | Mometasone Furoate | Ointment | 0.25 - 15 (µg/mL) | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Key Performance Insights:
-
This compound demonstrates excellent performance with high sensitivity (LLOQ of 0.25 pg/mL), and impressive precision and accuracy.[1] The consistent and high recovery further underscores its suitability for complex biological matrices.[1]
-
Mometasone Furoate-d3 also offers good recovery, indicating its utility as a stable isotope-labeled internal standard.[2] While detailed precision and accuracy data were not available in the reviewed literature, its structural similarity suggests it would perform well in mitigating matrix effects.
-
13C-Fluticasone Propionate , a structurally similar corticosteroid, has been used as an internal standard.[3] However, differences in physicochemical properties compared to Mometasone Furoate could lead to variations in extraction recovery and chromatographic retention, potentially impacting the accuracy of quantification, especially in the presence of significant matrix effects.
-
Dexamethasone Acetate , a structurally analogous but not isotopically labeled internal standard, is a less ideal choice.[4] While it can be used for quantification, its different chemical structure will result in different chromatographic behavior and susceptibility to matrix effects compared to Mometasone Furoate. This can lead to less reliable correction and potentially compromised data quality.
Theoretically, 13C-labeled standards are considered superior to deuterium-labeled ones as they have a lower risk of isotopic exchange and are less likely to exhibit chromatographic shifts. However, both this compound and Mometasone Furoate-d3 are expected to provide excellent compensation for matrix effects due to their near-identical structures to the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summarized experimental protocols from studies utilizing different internal standards for Mometasone Furoate analysis.
Experimental Protocol 1: Using this compound IS
-
Sample Preparation: Solid-phase extraction (SPE) of human plasma samples.[1]
-
Chromatography: Two-dimensional liquid chromatography (2D-LC) with a C18 column in the second dimension.[1]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with positive ionization mode and multiple-reaction monitoring (MRM).[1]
Experimental Protocol 2: Using Mometasone Furoate-d3 IS
-
Sample Preparation: Solid-phase extraction (SPE) of human plasma samples using Oasis HLB cartridges.[2]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with an ACQUITY UPLC BEH Phenyl column.[2]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with a Xevo TQ-XS mass spectrometer.[2]
Experimental Protocol 3: Using 13C-Fluticasone Propionate IS
-
Sample Preparation: Solid-phase extraction (SPE) of human plasma.[3]
-
Chromatography: Liquid chromatography.[3]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with negative atmospheric pressure chemical ionization (APCI).[3]
Experimental Protocol 4: Using Dexamethasone Acetate IS
-
Sample Preparation: Extraction from ointment formulation.[4]
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[4]
-
Detection: UV/PDA detector.[4]
Mandatory Visualizations
Corticosteroid Signaling Pathway
Corticosteroids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression. This pathway is central to their anti-inflammatory and immunosuppressive actions.
Caption: Corticosteroid signaling pathway.
Experimental Workflow for Corticosteroid Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of corticosteroids from biological samples using a stable isotope-labeled internal standard.
Caption: Experimental workflow for corticosteroid analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for corticosteroids. The experimental data and theoretical principles strongly support the use of a stable isotope-labeled internal standard that is structurally identical to the analyte.
This compound stands out as a superior choice for the quantitative analysis of Mometasone Furoate. Its performance, as demonstrated by high sensitivity, precision, accuracy, and consistent recovery, ensures the highest quality data for pharmacokinetic studies, drug development, and clinical research. While other deuterated and structurally analogous internal standards can be utilized, this compound offers the most reliable approach to correcting for analytical variability, ultimately leading to more accurate and defensible results. For researchers striving for the utmost confidence in their quantitative corticosteroid analysis, this compound is the recommended internal standard.
References
A Comparative Guide to Analytical Methods for Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Mometasone (B142194) Furoate in pharmaceutical formulations. The information presented herein is compiled from various studies to offer an objective comparison of method performance, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the analysis of Mometasone Furoate. These methods are frequently employed for quality control and stability testing of Mometasone Furoate in bulk and dosage forms.
| Parameter | HPLC Method 1 | HPLC Method 2 | UV-Visible Spectrophotometry Method 1 | UV-Visible Spectrophotometry Method 2 |
| Linearity Range | 2.5 - 15 µg/mL[1] | 1.0 - 20.0 µg/mL[2] | 1 - 10 µg/mL[3] | 4 - 12 µg/mL[4] |
| Correlation Coefficient (r²) | Not Specified | 0.9999[2] | 0.9993[3] | 0.9995[4] |
| Accuracy (% Recovery) | Not Specified | > 97%[2] | Not Specified | 99.69% - 100.63%[4] |
| Precision (%RSD) | < 10% (CV)[5] | < 2.0%[2] | < 2%[3] | Not Specified |
| Limit of Detection (LOD) | 50 ng/mL[5] | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.2 µg/mL[5] | 0.379 µg/mL[2] | Not Specified | Not Specified |
| Wavelength (λmax) | 248 nm[5] | 248 nm[2] | 246 nm[3] | 248 nm[4] |
| Solvent/Mobile Phase | Dichloromethane (extraction)[5] | Methanol (B129727):water 80:20 (v/v)[2] | Dichloromethane[3] | Methanol[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a foundation for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of Mometasone Furoate in pharmaceutical and biological samples.
Instrumentation and Conditions:
-
System: Alliance HPLC System with a 2489 UV/Visible Detector or equivalent.[6]
-
Column: XBridge Shield RP18 (4.6 x 250 mm, 5 µm) or a similar C18 column.[6]
-
Mobile Phase: A mixture of methanol and water in an 80:20 (v/v) ratio.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient or controlled at 30°C.[1]
Sample Preparation (for cream):
-
Accurately weigh a quantity of cream equivalent to 1 mg of Mometasone Furoate.
-
Dissolve the sample in a suitable solvent such as tetrahydrofuran (B95107) and then dilute with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).[1]
-
Filter the resulting solution through a 0.45 µm filter before injection.
UV-Visible Spectrophotometry Method
This method offers a simpler and more rapid approach for the quantification of Mometasone Furoate in bulk and pharmaceutical dosage forms.
Instrumentation and Conditions:
-
System: A double beam UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 246 nm in Dichloromethane[3] or 248 nm in Methanol.[4]
Sample Preparation (for bulk drug):
-
Prepare a stock solution of Mometasone Furoate in the chosen solvent (e.g., 1000 µg/mL).[3]
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 10 µg/mL (for Dichloromethane)[3] or 4 to 12 µg/mL (for Methanol).[4]
-
Measure the absorbance of the standard solutions at the λmax against a solvent blank to construct a calibration curve.
Sample Preparation (for cream):
-
Accurately weigh 1g of the cream (equivalent to 1mg of Mometasone Furoate) and dissolve it in a 100mL volumetric flask with the chosen solvent.[3][4]
-
Further dilute the solution to a concentration that falls within the established linear range. For example, dilute 4mL of the initial solution to 10mL to get a 4µg/mL solution.[3]
-
Filter the solution using Whatman filter paper before measuring the absorbance.[3][4]
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques discussed.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Classification of analytical methods for Mometasone Furoate.
References
- 1. tsijournals.com [tsijournals.com]
- 2. scielo.br [scielo.br]
- 3. rjptonline.org [rjptonline.org]
- 4. rjpn.org [rjpn.org]
- 5. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
A Comparative Guide to the Quantification of Mometasone Furoate and Fluticasone Propionate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of analytical methodologies for two widely used synthetic corticosteroids: Mometasone (B142194) Furoate and Fluticasone Propionate. The following sections detail experimental protocols, present comparative quantitative data, and illustrate the common biological pathway these compounds modulate.
Quantitative Data Summary
The selection of an analytical method for the quantification of Mometasone Furoate and Fluticasone Propionate is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method suitable for formulations, while Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity for biological matrices where concentrations are significantly lower.
High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Mometasone Furoate | Fluticasone Propionate | Reference |
| Linearity Range | 0.5–5 µ g/band | 0.03 - 0.09 mg/mL | [1][2] |
| Limit of Detection (LOD) | 0.21 µ g/band | 0.0067 mg/mL | [1][2] |
| Limit of Quantitation (LOQ) | 0.63 µ g/band | 0.0203 mg/mL | [1][2] |
| Accuracy (% Recovery) | 99.97% - 100.20% | 100 ± 5.0% | [2] |
| Precision (%RSD) | < 2% | < 2% | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Parameter | Mometasone Furoate | Fluticasone Propionate | Reference |
| Linearity Range | 1 - 1000 pg/mL | 1 - 1000 pg/mL | [4] |
| Lower Limit of Quantitation (LLOQ) | 2 pg/mL | 1 pg/mL | [4] |
| Accuracy (% Bias) | < 15% | < 11% | [5] |
| Precision (CV%) | < 15% | < 15% | [5][6] |
UV-Vis Spectrophotometry Data
| Parameter | Mometasone Furoate | Fluticasone Propionate | Reference |
| Linearity Range | 2-10 µg/ml | 1-6 µg/ml | [7] |
| Limit of Detection (LOD) | 0.060 µg/ml | 0.42 µg/ml | [7] |
| Limit of Quantitation (LOQ) | 0.182 µg/ml | 0.321 µg/ml | [7] |
| Absorption Maxima (λmax) | 248 nm | 236 nm | [7] |
Experimental Protocols
HPLC Method for Quantification in Pharmaceutical Formulations
This protocol is a generalized representation based on common practices for the analysis of corticosteroids in topical preparations.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Mometasone Furoate and Fluticasone Propionate reference standards.
Procedure:
-
Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and water, for example, in a 60:40 (v/v) ratio.[2] The mobile phase should be degassed before use.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent like methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation:
-
For creams and ointments, an accurately weighed portion of the formulation is dispersed in a suitable solvent (e.g., methanol) and sonicated to ensure complete dissolution of the drug.
-
The solution is then centrifuged or filtered to remove undissolved excipients.
-
An aliquot of the clear supernatant is further diluted with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: Ambient or controlled (e.g., 30 °C).
-
Detection wavelength: 248 nm for Mometasone Furoate and 236 nm for Fluticasone Propionate.[7]
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.
LC-MS/MS Method for Quantification in Human Plasma
This protocol provides a general workflow for the sensitive quantification of Mometasone Furoate and Fluticasone Propionate in a biological matrix.
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
A suitable analytical column, often a C18 or phenyl column.
Reagents:
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase modification.
-
Internal standard (e.g., a deuterated analog of the analyte).
-
Human plasma.
Procedure:
-
Sample Pre-treatment: To dissociate the analyte from plasma proteins, a pretreatment step may be employed, such as the addition of zinc sulfate (B86663) and ammonium hydroxide.[8]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis PRiME HLB) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient elution is often used with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.
-
-
Quantification: A calibration curve is generated by spiking known concentrations of the analytes into blank plasma and processing them alongside the unknown samples. The analyte concentration is determined from the peak area ratio of the analyte to the internal standard.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Mometasone Furoate and Fluticasone Propionate are synthetic glucocorticoids that exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the key steps in the quantification of Mometasone Furoate or Fluticasone Propionate in a biological matrix using LC-MS/MS.
Caption: LC-MS/MS experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seejph.com [seejph.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Inter-laboratory comparison of Mometasone Furoate bioanalytical methods
A Comparative Guide to Bioanalytical Methods for Mometasone (B142194) Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Mometasone Furoate in biological matrices. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, supported by data from published studies. This information is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of a bioanalytical method is often dictated by the required sensitivity, accuracy, and precision. The tables below summarize the key quantitative performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods reported for Mometasone Furoate analysis.
Table 1: Comparison of LC-MS/MS Method Performance for Mometasone Furoate
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (pg/mL) | 0.50 - 20[1] | 0.250 - 100[2] | 0.25 - 30[3] | 0.25 - 100[4] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 0.50[1] | 0.250[2] | 0.25[3] | 0.25[4] |
| Intra-day Precision (%CV) | < 15.03[1] | Not Reported | 5.7 (at LLOQ)[3] | < 8[4] |
| Inter-day Precision (%CV) | Not Reported | Not Reported | Not Reported | < 8[4] |
| Intra-day Accuracy (%) | 105.68 (at LLOQ)[1] | Not Reported | 0.6 (at LLOQ)[3] | Within ±10[4] |
| Inter-day Accuracy (%) | Not Reported | Not Reported | Not Reported | Within ±10[4] |
| Extraction Recovery (%) | > 80[4] | Consistent and Reproducible (CV% = 6.0)[2] | 80.9 - 83.6[3] | ~80[4] |
| Matrix | Human Plasma[1] | Human Plasma[2] | Human Plasma[3] | Human Plasma[4] |
Table 2: Comparison of HPLC Method Performance for Mometasone Furoate
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 1.0 - 20.0[5] | 20 - 150% of test concentration[6] |
| Limit of Quantification (LOQ) (µg/mL) | 0.379[5] | Not Reported |
| Precision (%RSD) | < 2.0[5] | < 2[6] |
| Accuracy (Recovery %) | > 97[5] | 99.4 - 99.8[6] |
| Matrix | Creams or Nasal Sprays[5] | Pressurized Metered Dose Form[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. This section outlines the experimental procedures for the key methods cited in this guide.
LC-MS/MS Method for Mometasone Furoate in Human Plasma
This method is designed for high sensitivity and selectivity in a complex biological matrix.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Mometasone Furoate from human plasma and remove interfering substances.
-
Procedure:
2. Liquid Chromatography
-
Objective: To chromatographically separate Mometasone Furoate from other components before mass spectrometric detection.
-
Instrumentation: An ExionLC system with a Phenomenex Kinetex EVO-C18 column (2.1 x 50 mm, 2.6 µm, 100 Å) is utilized.[4]
-
Column Temperature: 50°C.[4]
-
Mobile Phase: A gradient elution of 0.05% ammonia (B1221849) in water (phase A) and acetonitrile (B52724) (phase B) can be used.[2]
-
Flow Rate: 1.0 mL/min.[2]
3. Mass Spectrometry
-
Objective: To detect and quantify Mometasone Furoate with high specificity.
-
Instrumentation: A SCIEX 7500 system or a similar triple quadrupole mass spectrometer.[4]
-
MRM Transitions:
Workflow Diagram for LC-MS/MS Analysis
Caption: Workflow for Mometasone Furoate analysis by LC-MS/MS.
HPLC-UV Method for Mometasone Furoate in Pharmaceutical Formulations
This method is suitable for the quantification of Mometasone Furoate in less complex matrices like creams and nasal sprays.[5]
1. Sample Preparation
-
Objective: To extract Mometasone Furoate from the pharmaceutical dosage form.
-
Procedure:
-
A specific amount of the cream or nasal spray is accurately weighed.
-
The sample is dissolved in a suitable solvent, typically methanol (B129727).
-
The solution is filtered through a 0.45 µm membrane filter before injection.[5]
-
2. High-Performance Liquid Chromatography
-
Objective: To separate Mometasone Furoate for quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: An isocratic mobile phase of methanol and Milli-Q water (80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detection at 248 nm.[5]
Workflow Diagram for HPLC-UV Analysis
Caption: Workflow for Mometasone Furoate analysis by HPLC-UV.
Enzyme-Linked Immunosorbent Assay (ELISA)
While specific inter-laboratory comparison data for Mometasone Furoate ELISA kits were not prominently found in the initial search, the general principles of ELISA validation can be discussed. ELISA is a high-throughput method that can be used for the quantification of various analytes.
General ELISA Protocol Outline
-
Coating: A microplate is coated with a capture antibody specific to Mometasone Furoate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and unknown samples are added to the wells.
-
Detection Antibody Incubation: A Mometasone Furoate-specific detection antibody, often conjugated to an enzyme (e.g., HRP), is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of the color product is measured using a microplate reader, and the concentration of Mometasone Furoate is determined from a standard curve.
Key Performance Parameters for ELISA
-
Precision: Intra-assay precision (CV <10%) and inter-assay precision (CV <12%) are generally considered acceptable.[7]
-
Accuracy: Determined by spike and recovery experiments.
-
Sensitivity: The lower limit of detection (LOD) and LLOQ are critical for assays measuring low concentrations.
-
Specificity: The ability of the antibody to bind only to Mometasone Furoate without cross-reacting with other structurally similar molecules.
Logical Diagram for ELISA Method Selection
Caption: Decision tree for selecting a Mometasone Furoate bioanalytical method.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. sciex.com [sciex.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. The precision analysis of Enzyme-linked immunosorbent assay kits - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
A Comparative Guide to Mometasone Furoate Quantification: Evaluating the Impact of a Labeled Internal Standard on Linearity and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients like Mometasone (B142194) Furoate is paramount for reliable pharmacokinetic studies and quality control. This guide provides a detailed comparison of analytical methodologies for Mometasone Furoate quantification, focusing on the linearity and precision achieved with and without the use of a labeled internal standard (IS).
This analysis synthesizes data from various validated methods to offer an objective overview of the performance of each approach. The inclusion of a labeled IS, typically a deuterated or ¹³C-labeled version of the analyte, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a common strategy to improve accuracy and precision by correcting for variability in sample preparation and instrument response. This guide will delve into the quantitative advantages of this technique compared to alternative methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which often do not employ a labeled IS.
Experimental Methodologies
The following sections detail the experimental protocols for two distinct methods of Mometasone Furoate quantification: one employing a labeled internal standard with LC-MS/MS and another using HPLC-UV without a labeled internal standard.
Method 1: Quantification of Mometasone Furoate using LC-MS/MS with a Labeled Internal Standard
This method is designed for the highly sensitive and selective quantification of Mometasone Furoate in biological matrices, such as human plasma.
Sample Preparation:
-
To a 600 µL aliquot of human plasma, 25 µL of a 5 ng/mL solution of Mometasone Furoate-d3 (internal standard) is added.
-
The sample is then treated with 200 µL of methanol (B129727) and vortexed.
-
Solid-phase extraction (SPE) is performed using Oasis HLB 1 cc cartridges to extract the analyte and internal standard.
-
The extracted sample is reconstituted in a 50:50 methanol:water solution before injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Liquid Chromatography: ACQUITY UPLC I-Class System with an ACQUITY BEH Phenyl 1.7 µm column.
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid and methanol.
-
Mass Spectrometry: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Mometasone Furoate and its labeled internal standard.
Method 2: Quantification of Mometasone Furoate using RP-HPLC with UV Detection (Without Labeled IS)
This method is suitable for the quantification of Mometasone Furoate in pharmaceutical dosage forms, such as creams and nasal sprays.
Sample Preparation:
-
A stock standard solution of Mometasone Furoate (0.5 mg/mL) is prepared in methanol.
-
Working standard solutions are prepared by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 to 20.0 µg/mL.
-
For pharmaceutical preparations, a sample equivalent to a known amount of Mometasone Furoate is dissolved in methanol, sonicated, and diluted to fall within the calibration range.
HPLC-UV Conditions:
-
Chromatography: Reversed-phase high-performance liquid chromatography.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector set at 248 nm.[1]
Performance Comparison: Linearity and Precision
The use of a labeled internal standard significantly impacts the linearity and precision of Mometasone Furoate quantification. The following tables summarize the performance data from validated methods.
Table 1: Linearity of Mometasone Furoate Quantification
| Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | Mometasone Furoate-d3 | 0.5 - 60 pg/mL | >0.9959 |
| LC-MS/MS | ¹³C-Fluticasone Propionate | Not explicitly stated, LLOQ 15 pg/mL | Not explicitly stated |
| LC-MS/MS | Isotopically labeled Mometasone Furoate-¹³C,d6 | 0.25 - 30 pg/mL | >0.99 |
| RP-HPLC-UV | None | 1.0 - 20.0 µg/mL | 0.9999[1] |
Table 2: Precision of Mometasone Furoate Quantification
| Method | Internal Standard | Precision Parameter | Value |
| LC-MS/MS | Mometasone Furoate-d3 | Inter-assay CV% | <15% |
| LC-MS/MS | ¹³C-Fluticasone Propionate | Intra- and Inter-day CV% | ≤ 15%[2] |
| LC-MS/MS | Isotopically labeled Mometasone Furoate-¹³C,d6 | Inter-assay CV% | <8.8% |
| RP-HPLC-UV | None | Repeatability RSD% | <2.0%[1] |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of Mometasone Furoate using LC-MS/MS with a labeled internal standard.
Caption: Workflow for Mometasone Furoate quantification with a labeled IS.
Discussion
The data presented clearly demonstrates that methods employing a labeled internal standard with LC-MS/MS exhibit exceptional sensitivity, with lower limits of quantification (LLOQ) in the sub-picogram per milliliter range. This high sensitivity is crucial for pharmacokinetic studies where circulating drug concentrations are often very low. The linearity of these methods is maintained over a wide dynamic range, and the precision, as indicated by the low coefficient of variation, is excellent. The use of a labeled IS effectively compensates for sample loss during preparation and variations in instrument response, leading to more accurate and reliable results.[3]
In contrast, the RP-HPLC-UV method, while robust and suitable for quality control of pharmaceutical formulations, operates at a much higher concentration range (µg/mL).[1] Although it demonstrates good linearity and precision within its working range, it lacks the sensitivity required for bioanalytical applications in plasma or other biological fluids.
References
- 1. scielo.br [scielo.br]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mometasone Furoate-13C,d6: A Comparative Analysis of Accuracy and Recovery in Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of Mometasone (B142194) Furoate-13C,d6, evaluating its performance in accuracy and recovery experiments against other commonly used internal standards in the quantitative analysis of Mometasone Furoate.
This document summarizes quantitative data from various studies to facilitate a clear comparison of method performance. Detailed experimental protocols for the cited studies are also provided to ensure transparency and reproducibility.
Comparative Performance of Internal Standards
The choice of internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability in sample preparation and instrument response. Ideally, an IS should be a stable, isotopically labeled analog of the analyte. Here, we compare the performance of methods using Mometasone Furoate-13C,d6 and other internal standards.
| Internal Standard | Analyte | Method | Accuracy (%) | Recovery (%) |
| This compound | Mometasone Furoate | 2D-LC-MS/MS | Intra- and interday biases less than 4.8% and 3.3% respectively. | 80.9% to 83.6% |
| Unspecified Isotopically Labeled IS* | Mometasone Furoate | LC-MS/MS | Intra- and inter-day accuracies ranged from -3.1% to 18.9% and -2.8% to 16.3% respectively.[1] | Normalized recoveries were consistent with a CV of 6.0%.[1] |
| Mometasone Furoate-d3 | Mometasone Furoate | UPLC-MS/MS | Not explicitly stated, but the method is described as linear, accurate, and precise. | ~85%[2] |
| Dexamethasone Acetate | Mometasone Furoate | HPLC-DAD | Mean recovery of 100.38% for Mometasone Furoate. | Not explicitly stated for the analyte, but the method was validated for accuracy. |
Note: The specific isotopically labeled internal standard was not identified in the study abstract, but it is common practice to use a deuterated or 13C-labeled version of the analyte.
The data indicates that while all internal standards can be used to develop validated methods, the use of a stable isotope-labeled internal standard like this compound generally provides high accuracy and consistent recovery.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the experimental protocols used in the studies cited.
Method Using this compound (2D-LC-MS/MS)
-
Sample Preparation: Solid-phase extraction (SPE) was employed to prepare the plasma samples.
-
Chromatography: A two-dimensional liquid chromatography (2D-LC) strategy was utilized. The analytes were first trapped on a 1D column, and selected portions of the effluent were then transferred to a 2D column for further separation.
-
Mass Spectrometry: Quantification was performed using a tandem mass spectrometer (MS/MS) in positive ionization mode via multiple-reaction monitoring (MRM).
Method Using an Unspecified Isotopically Labeled Internal Standard (LC-MS/MS)
-
Sample Preparation: Plasma samples were processed through liquid-liquid extraction.[1]
-
Chromatography: Separation was achieved on a C18 column with a gradient elution of 0.05% ammonia (B1221849) in water and acetonitrile (B52724) at a flow rate of 1.0 mL/min.[1]
-
Mass Spectrometry: Analysis was conducted using LC-MS/MS in positive mode, monitoring the transitions m/z 520.9 → 355.0 for Mometasone Furoate and m/z 525.8 → 355.0 for the internal standard.[1]
Method Using Mometasone Furoate-d3 (UPLC-MS/MS)
-
Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB 1 cc cartridges was used for plasma sample extraction.[2]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with an ACQUITY UPLC BEH Phenyl 1.7 µm column was used for separation.[2]
-
Mass Spectrometry: A tandem quadrupole mass spectrometer with UniSpray ionization was used for detection.[2]
Method Using Dexamethasone Acetate (HPLC-DAD)
-
Sample Preparation: Stock solutions were prepared by dissolving accurately weighed portions of the standards in acetonitrile.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C8 analytical column was used. The mobile phase consisted of a mixture of methanol (B129727) and 0.02 M aqueous phosphate (B84403) buffer (70:30) adjusted to pH 2.3, with a flow rate of 1.5 mL/min.
-
Detection: A photodiode array (DAD) detector set at 260 nm was used for quantification.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for accuracy and recovery studies, and the signaling pathway of Mometasone Furoate.
References
A Researcher's Guide to Solid-Phase Extraction of Mometasone Furoate: A Comparative Analysis of SPE Cartridges
For researchers, scientists, and drug development professionals, the efficient extraction and purification of Mometasone Furoate from complex matrices is a critical step for accurate quantification. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering cleaner extracts and higher concentration factors compared to liquid-liquid extraction. This guide provides a comparative overview of different SPE cartridges used for Mometasone Furoate extraction, supported by experimental data and detailed protocols to aid in method development and optimization.
The selection of an appropriate SPE cartridge is paramount and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For Mometasone Furoate, a synthetic corticosteroid, reversed-phase SPE is the predominant mechanism of extraction. This guide focuses on the performance of commonly cited polymeric reversed-phase and traditional silica-based C18 cartridges.
Comparative Performance of SPE Cartridges
The following table summarizes the performance of different SPE cartridges based on published experimental data for the extraction of Mometasone Furoate, primarily from human plasma.
| SPE Cartridge | Sorbent Type | Recovery Rate (%) | Matrix Effect | Key Findings |
| Waters Oasis HLB | Polymeric Reversed-Phase (Hydrophilic-Lipophilic Balanced) | ~85%[1] | Minimal interference reported, leading to high sensitivity (LLOQ of 0.5 pg/mL)[1] | Provides high capacity and specificity for Mometasone Furoate from plasma.[1] The recovery of ~80% was also reported in another study.[2] |
| Cleanert PEP-SPE | Polymeric Reversed-Phase | 80.9% - 83.6%[3] | Acceptable matrix effect reported (mean matrix factors of 0.99 and 0.98)[3] | Demonstrated effective extraction for a bioequivalence study.[3] |
| Unnamed SPE Cartridge | Not Specified | 44.82% - 58.36%[4] | Mean matrix factors of 0.87 at LQC and 0.97 at HQC.[4] | Lower recovery compared to other reported methods.[4] |
| C18 Cartridges | Silica-based Reversed-Phase | Data not available for direct comparison | Potential for interaction with residual silanols, which can affect the retention of certain analytes.[5] | While widely used for reversed-phase SPE, specific performance data for Mometasone Furoate extraction is not detailed in the reviewed literature, making a direct comparison difficult.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for the top-performing SPE cartridges.
Waters Oasis HLB Protocol for Mometasone Furoate Extraction from Human Plasma
This protocol is adapted from a high-sensitivity LC-MS/MS method for the quantification of Mometasone Furoate.[1]
-
Sample Pre-treatment: To 600 µL of human plasma spiked with Mometasone Furoate, add 25 µL of the internal standard (Mometasone Furoate-d3, 5 ng/mL). Add 200 µL of methanol (B129727) and mix.
-
Cartridge Conditioning: Condition the Oasis HLB 1 cc cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water.
-
Wash with 1 mL of 20% methanol in water.
-
-
Elution: Elute Mometasone Furoate with 1 mL of methanol.
-
Post-Elution: The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Cleanert PEP-SPE Protocol for Mometasone Furoate Extraction from Human Plasma
This protocol was used in a bioequivalence study of Mometasone Furoate nasal spray.[3]
-
Sample Pre-treatment: To 500 µL of plasma, add 40 µL of the internal standard working solution (300 pg/mL) and dilute with 400 µL of 30% methanol.
-
Cartridge Conditioning: Condition the 30 mg Cleanert PEP-SPE cartridge with methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with water.
-
Sample Loading: Load the pre-treated plasma sample.
-
Washing:
-
Wash the cartridge with water.
-
Wash the cartridge twice with 50% methanol.
-
-
Elution: Elute the analyte with acetonitrile.
-
Post-Elution: The eluent is dried under a stream of nitrogen at 40 °C and reconstituted with 150 µL of 30% methanol for analysis.
Visualizing the Workflow and Selection Process
To better understand the experimental process and the logic behind cartridge selection, the following diagrams are provided.
References
A Guide to Mometasone Furoate Bioequivalence Studies: Design and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design and analysis of bioequivalence (BE) studies for mometasone (B142194) furoate, a widely used synthetic corticosteroid. It delves into the regulatory frameworks, experimental methodologies, and statistical analyses essential for demonstrating the therapeutic equivalence of generic mometasone furoate products to their reference counterparts. This information is critical for navigating the regulatory approval process and ensuring the safety and efficacy of generic alternatives.
Comparing Bioequivalence Approaches: Nasal Sprays vs. Topical Formulations
The bioequivalence of mometasone furoate is assessed differently depending on its dosage form. While systemic exposure is the primary concern for some formulations, for others, local action is the key therapeutic determinant. Consequently, the study designs are tailored to evaluate the relevant performance metrics.
For systemically acting drugs, pharmacokinetic (PK) studies are the gold standard for establishing bioequivalence. These studies measure the rate and extent to which the active ingredient is absorbed into the bloodstream. However, for locally acting drugs like many mometasone furoate formulations, pharmacodynamic (PD) studies or in vitro tests are often more appropriate.
The U.S. Food and Drug Administration (FDA) provides specific guidance on establishing bioequivalence for different mometasone furoate products. For mometasone furoate nasal sprays, a "weight-of-evidence" approach may be utilized, which can include a combination of in vitro studies, human pharmacokinetic (PK) studies, and, in some cases, comparative clinical endpoint studies.[1][2] For topical dermatologic corticosteroids, the vasoconstriction assay, a pharmacodynamic study, is the recommended method for assessing bioequivalence.[3][4][5][6]
In Vivo Bioequivalence Study with Pharmacokinetic Endpoints (for Nasal Sprays)
For certain mometasone furoate nasal spray formulations, particularly those that are not qualitatively (Q1) and quantitatively (Q2) the same as the reference product, an in vivo bioequivalence study with pharmacokinetic endpoints is required.[7]
Experimental Protocol
A typical in vivo pharmacokinetic study for mometasone furoate nasal spray follows a randomized, single-dose, two-way crossover design in healthy adult subjects.[8]
1. Study Population: A sufficient number of healthy male and non-pregnant female volunteers are enrolled. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
2. Study Design: A randomized, single-dose, two-period, two-sequence, crossover design is commonly employed. This means that each subject receives both the test and reference product in a randomized order, with a washout period between doses to eliminate the drug from the body.
3. Dosage and Administration: A single dose of the mometasone furoate nasal spray is administered to each nostril as per the product labeling.
4. Blood Sampling: Blood samples are collected from each subject at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[8] Plasma is separated from the blood samples for analysis.
5. Bioanalytical Method: A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to measure the concentration of mometasone furoate in the plasma samples.
6. Pharmacokinetic Analysis: The primary pharmacokinetic parameters, Area Under the Plasma Concentration-Time Curve (AUC) and Maximum Plasma Concentration (Cmax), are calculated from the plasma concentration-time data for each subject for both the test and reference products.
Data Presentation
The following table summarizes hypothetical pharmacokinetic data from a bioequivalence study comparing a test (T) and a reference (R) mometasone furoate nasal spray.
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (T/R) | 90% Confidence Interval |
| AUC0-t (pghr/mL) | 85.6 ± 20.1 | 88.2 ± 22.5 | 0.97 | 90.5% - 103.8% |
| AUC0-inf (pghr/mL) | 90.3 ± 21.8 | 92.7 ± 24.1 | 0.97 | 90.1% - 104.5% |
| Cmax (pg/mL) | 10.2 ± 3.5 | 10.8 ± 3.9 | 0.94 | 87.3% - 101.2% |
In Vivo Bioequivalence Study with Pharmacodynamic Endpoints: The Vasoconstriction Assay (for Topical Formulations)
For topical corticosteroids like mometasone furoate creams, ointments, and lotions, the vasoconstriction assay (VCA) is the standard method for demonstrating bioequivalence.[4][9] This pharmacodynamic study measures the skin-blanching (whitening) effect of the corticosteroid, which is a direct result of its vasoconstrictive properties and is correlated with its anti-inflammatory activity.[4][5][6]
Experimental Protocol
The vasoconstriction assay is a meticulous process that requires careful execution to ensure reliable and reproducible results.
1. Subject Selection: Healthy volunteers with normal skin on their forearms are selected. A pilot study is often conducted to determine the appropriate dose-duration response and to select subjects who exhibit a sufficient blanching response.[9][10]
2. Study Design: A randomized, double-blind study design is typically used. The test product, reference product, and a placebo (vehicle without the active drug) are applied to designated sites on the subjects' forearms.
3. Application and Removal: A precise amount of each formulation is applied to the skin under occlusion for a predetermined duration. The application times can be staggered to allow for synchronized removal and evaluation.[3][5]
4. Skin Blanching Assessment: The degree of skin blanching is assessed at multiple time points after the removal of the formulations using a chromameter, a device that measures skin color.[5][9] Visual assessment by trained evaluators can also be used.
5. Data Analysis: The primary pharmacodynamic endpoint is the Area Under the Effect Curve (AUEC), which is calculated from the chromameter readings over time.[6][9]
Statistical Analysis for Bioequivalence
The statistical analysis for both pharmacokinetic and pharmacodynamic bioequivalence studies is based on the same fundamental principle: to determine if the 90% confidence interval (CI) for the ratio of the geometric means of the primary endpoint (AUC and Cmax for PK studies, AUEC for PD studies) for the test and reference products falls within the predetermined equivalence limits of 80.00% to 125.00%.[7][8][11]
The data is typically log-transformed before statistical analysis. An Analysis of Variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
Visualizing the Bioequivalence Workflow and Analysis
To better illustrate the processes involved in mometasone furoate bioequivalence studies, the following diagrams, created using the DOT language, outline the general workflow and the statistical analysis pathway.
Figure 1. General workflow of a bioequivalence study.
Figure 2. Statistical analysis pathway for bioequivalence assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Scientific Considerations for the Review and Approval of First Generic Mometasone Furoate Nasal Suspension Spray in the United States from the Bioequivalence Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. docetp.mpa.se [docetp.mpa.se]
- 9. Bioequivalence of 0.1% mometasone furoate lotion to 0.1% mometasone furoate hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Comparative Guide to Robustness Testing of Analytical Methods for Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of robustness testing for different analytical methods used to quantify Mometasone Furoate in pharmaceutical formulations. The data presented is synthesized from various validated methods to offer a clear perspective on method reliability under deliberate variations in analytical parameters. This document is intended to aid researchers and analytical scientists in the development and validation of robust analytical methods for this potent corticosteroid.
I. Comparative Analysis of Robustness in HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Mometasone Furoate. The robustness of an HPLC method is crucial to ensure its reliability during routine use. Below is a summary of robustness data from two different HPLC methods, highlighting the impact of intentional variations on key system suitability parameters.
Table 1: Robustness Data for HPLC Method 1 (Stability-Indicating RP-HPLC)
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | % Assay |
| Flow Rate | 0.8 mL/min | 9.2 ± 0.2 | 1.15 | > 2000 | 99.8% |
| 1.0 mL/min (Nominal) | 9.0 ± 0.9 | 1.12 | > 2000 | 100.2% | |
| 1.2 mL/min | 8.8 ± 0.2 | 1.10 | > 2000 | 100.1% | |
| Mobile Phase Composition | Acetonitrile:Water (45:55 v/v) | 9.5 ± 0.1 | 1.18 | > 2000 | 99.5% |
| Acetonitrile:Water (50:50 v/v) (Nominal) | 9.0 ± 0.9 | 1.12 | > 2000 | 100.2% | |
| Acetonitrile:Water (55:45 v/v) | 8.5 ± 0.1 | 1.09 | > 2000 | 100.5% | |
| Column Temperature | 25 °C | 9.3 ± 0.1 | 1.14 | > 2000 | 99.7% |
| 30 °C (Nominal) | 9.0 ± 0.9 | 1.12 | > 2000 | 100.2% | |
| 35 °C | 8.7 ± 0.1 | 1.11 | > 2000 | 100.3% | |
| Detection Wavelength | 252 nm | - | - | - | 99.6% |
| 254 nm (Nominal) | - | - | - | 100.2% | |
| 256 nm | - | - | - | 100.4% |
Table 2: Robustness Data for HPLC Method 2 (Simultaneous Estimation with another API)
| Parameter | Variation | Retention Time (min) | Resolution | Tailing Factor | % Assay |
| Flow Rate | 0.9 mL/min | 5.8 ± 0.1 | > 2.0 | 1.22 | 99.9% |
| 1.0 mL/min (Nominal) | 5.5 ± 0.1 | > 2.0 | 1.20 | 100.1% | |
| 1.1 mL/min | 5.2 ± 0.1 | > 2.0 | 1.18 | 100.3% | |
| Mobile Phase pH | 3.8 | 5.6 ± 0.1 | > 2.0 | 1.21 | 99.7% |
| 4.0 (Nominal) | 5.5 ± 0.1 | > 2.0 | 1.20 | 100.1% | |
| 4.2 | 5.4 ± 0.1 | > 2.0 | 1.19 | 100.4% | |
| Mobile Phase Composition | Acetonitrile:Buffer (68:32 v/v) | 5.9 ± 0.2 | > 2.0 | 1.25 | 99.5% |
| Acetonitrile:Buffer (70:30 v/v) (Nominal) | 5.5 ± 0.1 | > 2.0 | 1.20 | 100.1% | |
| Acetonitrile:Buffer (72:28 v/v) | 5.1 ± 0.2 | > 2.0 | 1.17 | 100.6% |
II. Comparison with an Alternative Method: UV-Visible Spectrophotometry
As an alternative to HPLC, UV-Visible Spectrophotometry offers a simpler and faster method for the quantification of Mometasone Furoate, particularly in bulk and simple dosage forms. However, its robustness is evaluated against different parameters.
Table 3: Robustness Data for a UV-Visible Spectrophotometric Method
| Parameter | Variation | λmax (nm) | Absorbance | % Assay |
| Solvent | Dichloromethane | 246 | 0.548 ± 0.005 | 100.1% |
| Methanol | 248 | 0.542 ± 0.006 | 99.8% | |
| Wavelength | 244 nm | - | 0.545 ± 0.004 | 99.5% |
| 246 nm (Nominal) | - | 0.548 ± 0.005 | 100.1% | |
| 248 nm | - | 0.546 ± 0.005 | 99.7% | |
| Instrument | Spectrophotometer A | 246 | 0.548 ± 0.005 | 100.1% |
| Spectrophotometer B | 246 | 0.551 ± 0.004 | 100.5% |
Experimental Protocols
Detailed Methodology for a Robustness Study of an HPLC Method
This protocol describes a typical robustness study for a stability-indicating RP-HPLC method for Mometasone Furoate.
1. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Mometasone Furoate reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
2. Sample Solution Preparation:
-
For a cream formulation, accurately weigh a quantity of cream equivalent to 1 mg of Mometasone Furoate into a 10 mL volumetric flask.
-
Add 7 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Make up the volume with the mobile phase and filter through a 0.45 µm syringe filter.
3. Chromatographic Conditions (Nominal):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
4. Robustness Variations:
-
The following parameters are intentionally varied one at a time:
-
Flow Rate: ± 0.2 mL/min (i.e., 0.8 mL/min and 1.2 mL/min).
-
Mobile Phase Composition: ± 5% of the organic solvent (i.e., Acetonitrile:Water ratios of 45:55 and 55:45).
-
Column Temperature: ± 5 °C (i.e., 25 °C and 35 °C).
-
Detection Wavelength: ± 2 nm (i.e., 252 nm and 256 nm).
-
5. System Suitability and Acceptance Criteria:
-
For each variation, inject the standard solution in six replicates.
-
The system is deemed suitable if the following criteria are met:
-
Tailing Factor: Not more than 1.5.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
-
-
The assay results of the sample solution should remain within 98.0% to 102.0%.
Workflow for Robustness Testing
The following diagram illustrates the logical workflow of a robustness study for an analytical method.
Caption: Workflow of a typical robustness testing study for an analytical method.
This guide demonstrates that while both HPLC and UV-Visible Spectrophotometry can be robust methods for the analysis of Mometasone Furoate, the specific parameters that can affect the results differ. HPLC methods are more sensitive to changes in mobile phase, flow rate, and temperature, whereas UV methods are more influenced by the choice of solvent and the accuracy of the wavelength. The provided data and protocols serve as a valuable resource for developing and validating reliable analytical methods.
Safety Operating Guide
Ensuring Safe Disposal of Mometasone Furoate-13C,d6: A Guide for Laboratory Professionals
The proper disposal of Mometasone Furoate-13C,d6, a potent corticosteroid, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for its disposal, adhering to safety and regulatory standards for active pharmaceutical ingredients (APIs) and isotopically labeled compounds.
Immediate Safety and Handling Precautions
Mometasone Furoate is a hazardous substance that may cause damage to fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[1] Avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations.[2][3] A licensed chemical waste disposal service should be used for the final disposal.
-
Segregation and Collection:
-
Carefully collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place these materials into a designated, properly labeled, and sealed hazardous waste container. The container should be kept closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]
-
-
Waste Characterization:
-
The waste should be characterized as a hazardous pharmaceutical waste. Due to its isotopic labeling (13C, d6), it is imperative to also declare this on the waste manifest for the disposal facility. While the radioactivity is non-ionizing, clear labeling prevents any mismanagement.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The primary recommended disposal method is controlled incineration in a licensed chemical destruction plant, which may include flue gas scrubbing to manage hazardous combustion products like hydrogen chloride.[1][4]
-
Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash. [1]
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with the compound. Use a suitable cleaning agent and collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include disposal in a sanitary landfill or incineration for combustible packaging.[1]
-
Quantitative Data Summary
Currently, specific quantitative disposal limits for this compound are not publicly available and would be determined by local, state, and federal regulations, as well as the capabilities of the specific waste disposal facility. Always consult your EHS department for guidance on concentration limits and reporting requirements.
| Data Point | Value |
| Recommended Disposal Method | Controlled Incineration |
| Prohibited Disposal Routes | Sewer Systems, General Waste |
| Incompatible Materials | Strong Oxidizing Agents[4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
